Quercetin-3-O-sophoroside-7-O-glucoside
Description
Propriétés
Formule moléculaire |
C33H40O22 |
|---|---|
Poids moléculaire |
788.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-15-19(40)23(44)26(47)31(51-15)49-10-4-13(39)18-14(5-10)50-28(9-1-2-11(37)12(38)3-9)29(22(18)43)54-33-30(25(46)21(42)17(8-36)53-33)55-32-27(48)24(45)20(41)16(7-35)52-32/h1-5,15-17,19-21,23-27,30-42,44-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1 |
Clé InChI |
MSUZWPXKWROYDK-JGPRCQAHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Quercetin-3-O-sophoroside-7-O-glucoside: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quercetin-3-O-sophoroside-7-O-glucoside, a complex flavonoid glycoside. It details its natural sources with quantitative data, outlines methodologies for its extraction, isolation, and quantification, and explores its potential biological activities through the lens of relevant signaling pathways.
Natural Sources and Quantitative Analysis
This compound has been identified in a variety of plant species. Notably, quantitative analysis has been performed on several species within the Ardisia and Damnacanthus genera, revealing varying concentrations of this compound.
Table 1: Quantitative Data of this compound in Various Plant Sources
| Plant Species | Plant Part | Concentration (mg/100g dry weight) |
| Ardisia crenata (Red Berry Leaf) | Leaves | 15.3 ± 0.5 |
| Ardisia crenata (White Berry Leaf) | Leaves | 12.8 ± 0.9 |
| Ardisia japonica | Leaves | 8.7 ± 0.3 |
| Ardisia pusilla | Leaves | 10.1 ± 0.6 |
| Damnacanthus major | Leaves | 5.2 ± 0.2 |
| Damnacanthus indicus | Leaves | 7.9 ± 0.4 |
| Brasica rapa var. rapa | Leaves | Present |
| Nasturtium officinale | - | Reported |
| Ranunculus sphaerospermum | - | Reported |
Experimental Protocols
Extraction and Preparative Isolation of this compound
The following protocol outlines a general yet detailed workflow for the extraction and preparative isolation of this compound from plant material, primarily based on methodologies for complex flavonoid glycosides.
a) Plant Material Preparation:
-
Fresh plant material should be thoroughly washed and dried at a temperature below 50°C to prevent degradation of thermolabile compounds.
-
The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
b) Extraction:
-
Maceration: The powdered plant material is soaked in a solvent system, typically a methanol (B129727):water or ethanol:water mixture (e.g., 80:20 v/v), at room temperature for 24-48 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used with the same solvent system. This method, however, involves heating and may not be suitable for highly sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction yields in shorter times. The powdered plant material is suspended in the solvent and subjected to ultrasonication.
c) Purification:
-
Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, the extract is first partitioned with n-hexane to remove non-polar compounds, followed by ethyl acetate, and finally n-butanol. Flavonoid glycosides are generally enriched in the n-butanol fraction.
-
Column Chromatography: The enriched n-butanol fraction is further purified using column chromatography.
-
Silica Gel Column Chromatography: A gradient elution system of dichloromethane (B109758) and methanol is commonly employed. The polarity is gradually increased by increasing the proportion of methanol.
-
Sephadex LH-20 Column Chromatography: This is a widely used method for separating flavonoids. The column is typically eluted with methanol.
-
Reversed-Phase (C18) Column Chromatography: A gradient of methanol and water is used for elution, starting with a low concentration of methanol and gradually increasing it.
-
d) Final Purification:
-
Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and may require further purification using preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain a highly pure compound.
Quantitative Analysis by UPLC-DAD-QToF/MS
This section details the methodology for the quantitative analysis of this compound, as adapted from published research on Ardisia and Damnacanthus species.
a) Sample Preparation:
-
A known amount of dried, powdered plant material is extracted with a methanol:water:formic acid (50:45:5, v/v/v) solution.
-
The extract is then purified using a Solid-Phase Extraction (SPE) C18 cartridge to remove interfering compounds.
b) Instrumentation and Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A typical gradient starts with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Detection:
-
DAD: Monitoring at wavelengths around 280 nm and 350 nm.
-
QToF/MS: Operated in negative electrospray ionization (ESI) mode to detect the deprotonated molecule [M-H]⁻.
-
c) Quantification:
-
Quantification is achieved by constructing a calibration curve using a purified standard of this compound or a suitable internal standard. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction, purification, and analysis of this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, based on the known activities of quercetin (B1663063) and its other glycosides, it is hypothesized to modulate key inflammatory and antioxidant pathways.
Caption: Hypothesized modulation of inflammatory and antioxidant signaling pathways by this compound.
Unveiling a Complex Flavonoid: A Technical Guide to the Discovery and Isolation of Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of Quercetin-3-O-sophoroside-7-O-glucoside, a complex flavonoid glycoside. This document details the initial identification of the compound in its natural source, provides a detailed experimental protocol for its extraction and purification, and presents its key analytical data. Furthermore, this guide explores a putative mechanism of action by examining the well-documented signaling pathways of structurally related compounds, offering a foundational framework for future research and drug development.
Introduction and Discovery
This compound is a naturally occurring flavonoid, a class of secondary metabolites known for their significant antioxidant and potential therapeutic properties. This complex glycoside is built upon a quercetin (B1663063) aglycone, which is substituted with a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 7-position.
The compound was first identified as a constituent of the leaves of Brassica rapa var. rapa L. (turnip) during a comprehensive screening of phenolic compounds.[1] Its characterization was achieved through advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-MS/MS).[1] The presence of this and other complex glycosides highlights the intricate biosynthetic pathways within the plant kingdom and offers novel molecular scaffolds for pharmacological investigation.
Physicochemical and Spectroscopic Data
The definitive identification of this compound relies on a combination of spectroscopic techniques that elucidate its molecular structure.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₂ | PubChem[2] |
| Molecular Weight | 788.66 g/mol | MedChemExpress, PubChem[2][3] |
| Appearance | Light yellow to yellow solid | MedChemExpress[3] |
| CAS Number | 42903-93-5 | MedChemExpress[3] |
Table 2: Spectroscopic Characterization Data
| Technique | Data | Interpretation | Source |
| UV-Vis (DAD) | λmax at 266, 350 nm | Typical absorption bands for a quercetin-3,7-di-O-glycoside structure. The substitution at position 7 is confirmed by the absence of a bathochromic shift with NaOAc. | Ferreres et al., 2008[1] |
| HPLC-ESI-MS/MS | [M-H]⁻: m/z 787 | Deprotonated molecular ion. | Ferreres et al., 2008[1] |
| MS² of 787: m/z 625 [M-H-162]⁻ | Loss of the terminal glucose from the sophorose moiety at the 3-position. | Ferreres et al., 2008[1] | |
| MS² of 787: m/z 463 [M-H-162-162]⁻ | Subsequent loss of the second glucose from the sophorose moiety, yielding the quercetin-7-O-glucoside fragment. | Ferreres et al., 2008[1] | |
| MS² of 787: m/z 301 [M-H-162-162-162]⁻ | Further loss of the glucose at the 7-position, resulting in the quercetin aglycone fragment [Quercetin-H]⁻. | Ferreres et al., 2008[1] |
Note on NMR Data: As of the latest literature review, a complete, peer-reviewed assignment of ¹H and ¹³C NMR data for isolated this compound has not been published. The structural confirmation relies heavily on the detailed MS/MS fragmentation pattern. However, predicted spectra can be inferred from the extensive NMR databases of quercetin and its various glycosides.
Experimental Protocols: Isolation and Purification
The following protocol is a detailed methodology for the large-scale preparative isolation and purification of quercetin glycosides, adapted from established procedures for similar compounds found in plant matrices.
Extraction
-
Plant Material Preparation: Air-dry the leaves of a source plant (e.g., Poacynum hendersonii) and grind them into a fine powder.
-
Solvent Extraction: Perform exhaustive extraction of the plant powder using 70% aqueous ethanol (B145695) under reflux for 2 hours. Repeat the process three times to ensure complete extraction of polar compounds.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
-
Suspension: Suspend the crude extract in distilled water to prepare it for chromatographic separation.
Chromatographic Purification
The purification is a multi-step process designed to separate the target compound from a complex mixture of other phytochemicals.
-
Macroporous Resin Chromatography (Initial Cleanup):
-
Column: Use HPD-300 macroporous resin packed into a glass column.
-
Loading: Apply the crude aqueous extract to the top of the column.
-
Washing: Wash the column with several volumes of distilled water to remove highly polar impurities like sugars and organic acids.
-
Elution: Elute the flavonoid-rich fraction from the column using 70% aqueous ethanol. Monitor the eluate by HPLC.
-
Result: This step significantly increases the concentration of the target compound.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Preparation: Concentrate the flavonoid-rich fraction from the previous step to dryness and redissolve it in a minimal amount of methanol.
-
Column: Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elution: Elute the column with methanol as the mobile phase.
-
Analysis: Collect fractions and analyze them using HPLC with DAD detection. Pool the fractions containing the pure this compound.
-
Final Product: Evaporate the solvent from the pooled fractions to yield the purified compound.
-
Table 3: Purification Efficiency
| Purification Step | Purity of QOS* | Recovery Yield |
| Crude Extract | 2.16% | - |
| Post-Macroporous Resin | 21.34% | 82.1% |
| Post-Sephadex LH-20 | 93.5% | N/A |
*Data adapted from a study on Quercetin-3-O-sophoroside (QOS) purification, demonstrating the effectiveness of this methodology.
Putative Biological Activity and Signaling Pathway
While specific pharmacological studies on this compound are limited, the biological activities of its close structural analogue, Quercetin-3-O-glucoside (Q3G), are well-documented. Q3G has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly hepatocellular carcinoma.
A key mechanism of action identified for Q3G is the inhibition of human DNA topoisomerase II. This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis.
Table 4: Comparative Cytotoxicity of Quercetin-3-O-glucoside (Q3G)
| Cell Line | Compound | IC₅₀ Value | Effect |
| Caco-2 (Colon Carcinoma) | Q3G | 79 µg/mL | Cytotoxicity |
| HepG2 (Liver Carcinoma) | Q3G | 150 µg/mL | Cytotoxicity |
| HEK293 (Non-cancer) | Q3G | 186 µg/mL | Lower Cytotoxicity |
This data for the related compound Q3G suggests a potential for selective anticancer activity, which warrants investigation for this compound.
The following diagram illustrates the putative signaling cascade initiated by the inhibition of Topoisomerase II, a likely mechanism of action for this compound based on data from its analogues.
Conclusion and Future Directions
This compound represents a complex yet promising natural product. Its initial discovery and characterization have been driven by advanced analytical techniques, and robust protocols for its isolation can be readily adapted. While direct evidence of its biological activity is still emerging, the well-established anticancer mechanisms of its close analogues provide a strong rationale for its further investigation.
Future research should focus on the complete structural elucidation of this compound via 1D and 2D NMR spectroscopy, the validation of its proposed anti-proliferative and pro-apoptotic effects in relevant cancer cell lines, and the direct investigation of its impact on key cellular signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.
References
The Biosynthesis of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063), a prominent dietary flavonoid, and its glycosylated derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse bioactive properties. The specific glycosylation pattern of quercetin profoundly influences its solubility, stability, and bioavailability, thereby modulating its therapeutic efficacy. This technical guide provides an in-depth exploration of the biosynthetic pathway of a complex quercetin glycoside, Quercetin-3-O-sophoroside-7-O-glucoside. We will detail the enzymatic steps leading to the formation of the quercetin aglycone from the general phenylpropanoid pathway and then focus on the sequential glycosylation reactions catalyzed by specific UDP-glycosyltransferases (UGTs) that result in the final product. This guide includes a compilation of relevant quantitative data, detailed experimental protocols for the characterization of the involved enzymes, and visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Flavonoid Biosynthesis Pathway and the Genesis of the Quercetin Aglycone
The biosynthesis of all flavonoids, including quercetin, originates from the phenylpropanoid pathway. This intricate metabolic network utilizes the aromatic amino acid L-phenylalanine as a starting precursor. A series of enzymatic reactions, summarized below, leads to the formation of p-coumaroyl-CoA, the gateway molecule into the flavonoid-specific branch of the pathway.
The core flavonoid skeleton is then assembled through the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting naringenin (B18129) chalcone is subsequently isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin.
From naringenin, a series of hydroxylation and oxidation reactions, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of the flavonol quercetin. This aglycone serves as the acceptor molecule for subsequent glycosylation events.
The Glycosylation Cascade: Formation of this compound
The attachment of sugar moieties to the quercetin backbone is a crucial step that enhances its chemical properties and biological activity. The biosynthesis of this compound involves a precise, multi-step enzymatic process catalyzed by a series of UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, typically UDP-glucose, to a specific hydroxyl group on the quercetin molecule.
The formation of this compound is believed to occur through a sequential glycosylation cascade:
-
7-O-Glucosylation of Quercetin: The initial step is the attachment of a glucose molecule to the 7-hydroxyl group of the quercetin aglycone. This reaction is catalyzed by a quercetin 7-O-glucosyltransferase .
-
3-O-Glucosylation of Quercetin-7-O-glucoside: The resulting Quercetin-7-O-glucoside then serves as a substrate for a quercetin 3-O-glucosyltransferase , which adds a glucose molecule to the 3-hydroxyl group.
-
Formation of the Sophoroside Moiety: The final step involves the addition of a second glucose molecule to the glucose at the 3-O position, forming a β-1,2-glycosidic bond. This reaction is catalyzed by a flavonoid 3-O-glucoside:2''-O-glucosyltransferase .
It is important to note that the specific enzymes responsible for this entire pathway in a single plant species have not been fully elucidated. The following sections describe candidate enzymes from various organisms that possess the required catalytic activities.
Key Enzymes in the Glycosylation of Quercetin
Several UGTs with the potential to participate in the biosynthesis of this compound have been identified and characterized from different plant and fungal species.
-
Quercetin 7-O-glucosyltransferase Activity: A UDP-glucosyltransferase from Citrus sinensis, CsUGT76F1 , has been shown to exhibit flavonoid 7-O-glucosyltransferase activity, capable of converting quercetin to quercetin-7-O-glucoside. Similarly, a fungal glucosyltransferase, BbGT from Beauveria bassiana, can also produce quercetin-7-O-glucoside.
-
Quercetin 3-O-glucosyltransferase Activity: The aforementioned fungal enzyme, BbGT , also demonstrates the ability to produce quercetin-3-O-glucoside, showcasing its flexible regiospecificity depending on the host organism.
-
Flavonoid 3-O-glucoside:2''-O-glucosyltransferase Activity: The formation of the sophoroside linkage is a critical step. An enzyme from Arabidopsis thaliana, UGT79B6 , has been identified as a flavonoid 3-O-glucoside:2''-O-glucosyltransferase. This enzyme specifically transfers a glucose molecule to the 2''-hydroxyl group of the glucose moiety already attached at the 3-O position of a flavonol. Another enzyme, UGT707B1 from Crocus sativus, is involved in the formation of flavonol sophorosides and is suggested to have flavonol-3-O-glucoside:2''-glucosyltransferase activity.
Quantitative Data on Relevant Glycosyltransferases
The following tables summarize the available quantitative data for some of the key UDP-glycosyltransferases that could be involved in the biosynthesis of this compound. It is important to note that the kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions.
Table 1: Kinetic Parameters of Candidate Quercetin Glycosyltransferases
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Optimal Temperature (°C) |
| CsUGT76F1 | Citrus sinensis | Quercetin | 36.78 | - | 8.0 | 40 |
| BbGT | Beauveria bassiana | Quercetin | - | - | 8.0 | 35 |
| UGT79B6 | Arabidopsis thaliana | Kaempferol 3-O-glucoside | - | - | - | - |
| UGT707B1 | Crocus sativus | Kaempferol 3-O-glucoside | - | - | - | - |
Note: '-' indicates data not available in the cited literature.
Experimental Protocols
This section provides a generalized methodology for the key experiments required to identify, characterize, and quantify the activity of the UGTs involved in the biosynthesis of this compound.
Heterologous Expression and Purification of UGTs
-
Gene Cloning: The open reading frame of the candidate UGT gene is amplified from cDNA and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, etc.). Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin). The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for Glycosyltransferase Activity
-
Reaction Mixture: A typical reaction mixture (total volume of 50-100 µL) contains:
-
Tris-HCl buffer (50-100 mM, pH 7.5-8.0)
-
Acceptor substrate (e.g., Quercetin, Quercetin-7-O-glucoside, Quercetin-3-O-glucoside) dissolved in DMSO (final concentration 50-200 µM)
-
Sugar donor (UDP-glucose, 1-5 mM)
-
Purified recombinant UGT enzyme (1-5 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Product Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated products.
HPLC Analysis of Quercetin Glycosides
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:
-
Solvent A: Water with 0.1% formic acid or acetic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid
-
-
Detection: The eluting compounds are monitored using a UV-Vis detector at a wavelength of approximately 350 nm.
-
Quantification: The concentration of the product is determined by comparing the peak area with that of a standard curve generated using a known concentration of the authentic compound.
Visualizing the Biosynthesis and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process requiring a series of specific enzymatic reactions. While the general pathway for quercetin aglycone formation is well-established, the precise sequence and the specific UGTs involved in the subsequent glycosylations to form this particular triglycoside are still an area of active research. The enzymes highlighted in this guide, sourced from various organisms, provide valuable candidates for metabolic engineering approaches aimed at the biotechnological production of this and other complex flavonoids. Further research is needed to identify the complete set of enzymes from a single source and to fully characterize their kinetic properties. Such knowledge will be instrumental in the development of robust and efficient biocatalytic systems for the synthesis of high-value, bioactive flavonoid glycosides for pharmaceutical and nutraceutical applications.
A Comprehensive Technical Guide to the Physicochemical Properties of Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin-3-O-sophoroside-7-O-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a glycoside of quercetin (B1663063), it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a detailed overview of the known physicochemical properties of this compound, alongside experimental protocols for its study and insights into its potential biological mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a complex flavonoid glycoside. While specific experimental data for this exact compound is limited in the public domain, its fundamental properties can be summarized and inferred from available data on closely related compounds.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₃₃H₄₀O₂₂ | [1] |
| Molecular Weight | 788.66 g/mol | [1] |
| CAS Number | 42903-93-5 | [1] |
| Natural Sources | Brassica rapa var. rapa (turnip) leaves | [2] |
| Appearance | Likely a yellow, amorphous powder (inferred from related compounds) | N/A |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | Inferred from Quercetin-3-O-sophoroside |
| Dimethylformamide (DMF) | ~3 mg/mL | Inferred from Quercetin-3-O-sophoroside |
| Methanol (B129727) | Soluble | [3] |
| Acetonitrile (B52724) | Soluble | [3] |
| Water | Sparingly soluble | Inferred from general flavonoid glycoside properties |
Table 3: Spectroscopic Data
Detailed spectroscopic data for this compound is not available. The data presented is for the quercetin aglycone and related glycosides, which can be used for preliminary identification and characterization.
| Technique | Expected Data | Reference (for related compounds) |
| ¹H-NMR | Complex spectrum with signals for the aromatic protons of the quercetin backbone and numerous overlapping signals for the sugar moieties in the upfield region. Aromatic signals typically appear between δ 6.0 and 8.0 ppm. | [4][5] |
| ¹³C-NMR | Signals corresponding to the 15 carbons of the quercetin aglycone and the carbons of the sophorose and glucose units. Carbonyl carbon (C-4) signal is expected around δ 177 ppm. | [4][5] |
| UV-Vis (Methanol) | Expected λmax around 256 nm (Band II) and 355 nm (Band I), characteristic of the flavonol structure. | [6][7] |
| Mass Spectrometry (MS) | Expected [M-H]⁻ ion at m/z 787.65. Fragmentation would likely involve the sequential loss of the glucose (162 Da) and sophorose (324 Da) moieties. | [8] (fragmentation of a similar diglucoside) |
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound from its natural source, Brassica rapa, are not explicitly documented in a single source. However, a general methodology can be constructed based on established techniques for flavonoid glycoside purification.
Extraction and Isolation
The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from plant material.
Methodology:
-
Extraction: Dried and powdered leaves of Brassica rapa are macerated with 80% aqueous methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous adsorbent resin. The column is washed with water to remove sugars and other highly polar impurities, followed by a stepwise gradient of ethanol (B145695) in water to elute the flavonoid glycosides.
-
Sephadex LH-20 Chromatography: Fractions rich in the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative HPLC: Final purification to obtain the pure compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water, often with a small percentage of formic acid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing linearly over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the compound (e.g., 355 nm).
-
Identification: Comparison of retention time and UV spectrum with a known standard, if available. Co-injection with an authentic standard can also be used for confirmation.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are scarce, the activities of its aglycone, quercetin, and other quercetin glycosides are well-documented. It is plausible that this compound exhibits similar antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
Quercetin and its glycosides are potent antioxidants. Their mechanism of action involves several strategies.[9][10]
The antioxidant effect is twofold: direct scavenging of reactive oxygen species (ROS) through hydrogen atom donation, and indirect action by upregulating the Nrf2-ARE pathway, which leads to the expression of endogenous antioxidant enzymes.[11]
Anti-inflammatory Activity
Quercetin glycosides have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.[12][13]
Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are activated, leading to the production of pro-inflammatory mediators. Quercetin glycosides can inhibit these pathways, thereby reducing inflammation.[11][14]
Anticancer Activity
The anticancer effects of quercetin are attributed to its ability to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway is a key target.[15][16][17][18]
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is often hyperactivated in cancer. Quercetin and its derivatives can inhibit key components of this pathway, such as PI3K and Akt, leading to the suppression of downstream signaling that promotes cancer cell growth and survival.
Conclusion
This compound is a complex natural product with significant potential for further scientific investigation. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview based on the properties of closely related flavonoid glycosides. The provided methodologies and pathway diagrams offer a solid foundation for researchers to design and conduct further studies to fully elucidate the physicochemical properties and biological activities of this promising molecule. Further research is warranted to isolate and characterize this compound fully and to validate its therapeutic potential.
References
- 1. Quercetin 3-sophoroside-7-glucoside | C33H40O22 | CID 12960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Quercetin 3-O-Glucuronide from Aglianico Vine Leaves: A Selective Sustainable Recovery and Accumulation Monitoring | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onions-usa.org [onions-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Topical Anti-Inflammatory Effects of Quercetin Glycosides on Atopic Dermatitis-Like Lesions: Influence of the Glycone Type on Efficacy and Skin Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Quercetin-3-O-sophoroside-7-O-glucoside in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence of the flavonoid, Quercetin-3-O-sophoroside-7-O-glucoside, in various plant species. It details quantitative data, experimental protocols for its extraction and analysis, and visual representations of the analytical workflow. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.
Introduction
This compound is a complex flavonoid glycoside derived from quercetin (B1663063), a flavonol known for its potent antioxidant and anti-inflammatory properties. The glycosylation of quercetin at the 3 and 7 positions with sophorose and glucose, respectively, influences its solubility, stability, and bioavailability, making it a molecule of significant interest for pharmaceutical and nutraceutical applications. Understanding its natural sources and the methodologies for its isolation and quantification is crucial for harnessing its therapeutic potential.
Occurrence in Plants
This compound has been identified in a range of plant species, with a notable prevalence in the Brassicaceae and Fabaceae families. The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental factors such as light exposure.
Quantitative Data Summary
The following table summarizes the quantitative occurrence of this compound in various plant sources as reported in the scientific literature.
| Plant Species | Family | Plant Part | Concentration | Reference |
| Dithyrea wislizenii | Brassicaceae | Fruits | 18.0 µmol/g (dried fruit) | [1][2] |
| Brassica fruticulosa | Brassicaceae | Leaves | 0.36 ± 0.001 mg/g (of extract) | [3][4] |
| Psophocarpus tetragonolobus (Winged Bean) | Fabaceae | Unknown | 1490 µg/g (Unknown variety 1) | [5] |
| Psophocarpus tetragonolobus (Winged Bean) | Fabaceae | Unknown | 2687 µg/g (Unknown variety 2) | [5] |
| Brassica napus (Rapeseed) | Brassicaceae | Leaves | Accumulation increases in response to UVB radiation | [6] |
| Brassica rapa var. rapa | Brassicaceae | Leaves | Isolated from this source | [7][8] |
| Inula clarkei | Asteraceae | Not specified | Identified in this species | [9] |
| Inula obtusifolia | Asteraceae | Not specified | Identified in this species | [9] |
| Tribulus terrestris | Zygophyllaceae | Leaves | Identified as a component of the flavonoid fraction |
Experimental Protocols
The following section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from various published studies.
Sample Preparation and Extraction
A generalized protocol for the extraction of flavonoid glycosides from plant tissues, particularly leaves, is as follows:
-
Harvesting and Drying: Fresh plant material (e.g., leaves) is harvested and thoroughly washed. To preserve the chemical integrity of the flavonoids, the material is typically freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.
-
Initial Extraction: The powdered plant material is extracted with an aqueous alcohol solution. A common solvent system is 60-70% ethanol (B145695) or methanol (B129727) in water. The extraction can be performed by maceration at room temperature with agitation for 24-48 hours or through accelerated methods such as sonication or Soxhlet extraction. The process is typically repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The combined extracts are filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude aqueous extract.
Purification and Isolation
The crude extract is a complex mixture of compounds. A multi-step purification process is required to isolate this compound.
-
Liquid-Liquid Partitioning: The aqueous crude extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides, being polar, are typically enriched in the n-butanol fraction.
-
Column Chromatography:
-
Sephadex LH-20: The n-butanol fraction is often subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an aqueous methanol mixture. This step helps to separate compounds based on their molecular size and polarity.
-
Reversed-Phase (C18) Chromatography: Further purification is achieved using reversed-phase column chromatography (e.g., on a C18 stationary phase). A gradient elution system of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis is typically performed using a reversed-phase HPLC system coupled with a Diode Array Detector (DAD) and often a Mass Spectrometer (MS).
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
-
Mobile Phase: A common mobile phase consists of two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Elution Gradient: A typical gradient program starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute compounds of increasing hydrophobicity. For example, a linear gradient from 5% to 45% Solvent B over 40 minutes.
-
Flow Rate: A flow rate of 0.8 - 1.0 mL/min is commonly used.
-
Detection:
-
DAD: The DAD is set to monitor wavelengths characteristic of flavonoids, typically around 280 nm and 350 nm.
-
MS/MS: An Electrospray Ionization (ESI) source in negative ion mode is often used for mass spectrometry. The fragmentation pattern of the parent ion helps in the structural confirmation of this compound.
-
-
Quantification: Quantification is achieved by creating a calibration curve using a purified and authenticated standard of this compound. The peak area of the compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Visualizations
Experimental Workflow for Isolation and Identification
The following diagram illustrates a generalized workflow for the isolation and identification of this compound from a plant source.
Caption: Generalized workflow for the isolation and identification of this compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, a hypothetical pathway illustrating its potential antioxidant mechanism is presented below. This diagram is for illustrative purposes and represents a potential mode of action based on the known properties of quercetin and its glycosides.
References
- 1. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. laurentian.ca [laurentian.ca]
- 5. Quercetin 3-sophorotrioside | C33H40O22 | CID 5282167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 8. Biological Investigation and Chemical Study of Brassica villosa subsp. drepanensis (Brassicaeae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quercetin 3-O-sophoroside-7-O-rhamnoside | C33H40O21 | CID 102085574 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Activity of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside found in nature, notably in the leaves of Brassica rapa var. rapa.[1][2] As a member of the extensive quercetin (B1663063) glycoside family, it is presumed to possess significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close structural analogs. Due to the limited availability of specific quantitative data for this compound, this paper extrapolates potential activities based on evidence from studies on highly similar quercetin derivatives. This guide also includes detailed experimental protocols and visual representations of key signaling pathways to facilitate further research and drug development efforts in this promising area of natural product chemistry.
Introduction
Quercetin, a flavonol found in numerous fruits, vegetables, and grains, is one of the most abundant dietary flavonoids. Its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, are well-documented.[3][4][5] In nature, quercetin predominantly exists as glycosides, where one or more of its hydroxyl groups are attached to sugar moieties. This glycosylation significantly influences the bioavailability, solubility, and metabolic fate of the parent quercetin molecule, thereby modulating its biological activity.
This compound is a complex glycoside of quercetin, featuring a sophorose (a disaccharide of glucose) at the 3-position and a glucose molecule at the 7-position of the quercetin backbone. While research directly focusing on this specific molecule is limited, the biological activities of its constituent parts and structurally similar compounds provide a strong foundation for predicting its therapeutic potential.
Chemical Structure
Systematic Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-7-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one
Molecular Formula: C₃₃H₄₀O₂₂
Molecular Weight: 788.66 g/mol
Biological Activities
Antioxidant Activity
A study on a Quercetin-3-O-diglucoside-7-O-glucoside isolated from fenugreek leaves demonstrated potent antioxidant activity.[6] It is important to note that a sophoroside is a specific type of diglucoside. The reported EC₅₀ values for this compound were:
-
DPPH Radical Scavenging Assay: 245.5 µM
-
ABTS Radical Scavenging Assay: 68.8 µM
Furthermore, Quercetin-3-O-sophoroside (lacking the 7-O-glucoside) exhibited a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay and inhibited lipid peroxidation with an IC₅₀ value of 9.2 μM.[7] The aglycone, quercetin, is a well-established antioxidant with reported IC₅₀ values for DPPH radical scavenging activity ranging from 19.17 to 36.22 µg/ml.[8]
Table 1: Quantitative Antioxidant Data for Quercetin and its Glycosides
| Compound | Assay | IC₅₀ / EC₅₀ / Relative Activity | Reference |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH | EC₅₀: 245.5 µM | [6] |
| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS | EC₅₀: 68.8 µM | [6] |
| Quercetin-3-O-sophoroside | ABTS | 1.45 (relative to Trolox) | [7] |
| Quercetin-3-O-sophoroside | Lipid Peroxidation | IC₅₀: 9.2 µM | [7] |
| Quercetin | DPPH | IC₅₀: 19.17 µg/ml | [8] |
| Quercetin | H₂O₂ Scavenging | IC₅₀: 36.22 µg/ml | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various pathologies. Flavonoids, including quercetin and its glycosides, are known to exert anti-inflammatory effects by modulating key inflammatory pathways.
The aforementioned Quercetin-3-O-diglucoside-7-O-glucoside from fenugreek was shown to suppress the production of reactive oxygen species (ROS), nitric oxide (NO), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[6] Quercetin and its glycosides have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9] The anti-inflammatory mechanisms of quercetin often involve the inhibition of signaling pathways like NF-κB and MAPK.[10]
Anticancer Activity
Quercetin and its derivatives have demonstrated promising anticancer properties in various cancer cell lines.[11][12] These effects are mediated through the induction of cell cycle arrest and apoptosis, and the inhibition of cancer cell proliferation and migration.
While no specific IC₅₀ values are available for this compound, data for Quercetin-3-O-glucoside (Q3G) highlights its cytotoxic potential. In one study, Q3G exhibited significant cytotoxicity against the Caco-2 (colon carcinoma) cell line with an IC₅₀ of 79 μg/mL and moderate cytotoxicity against the HepG2 (liver hepatocellular carcinoma) cell line with an IC₅₀ of 150 μg/mL.[13] Another study reported an IC₅₀ of 40 µg/mL for Q3G against HeLa (cervical cancer) cells after 48 hours of treatment.[14]
Table 2: Anticancer Activity of Quercetin-3-O-glucoside
| Cell Line | Cancer Type | IC₅₀ | Reference |
| Caco-2 | Colon Carcinoma | 79 µg/mL | [13] |
| HepG2 | Liver Hepatocellular Carcinoma | 150 µg/mL | [13] |
| HeLa | Cervical Cancer | 40 µg/mL (48h) | [14] |
Modulation of Signaling Pathways
The biological activities of quercetin and its glycosides are underpinned by their ability to modulate intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[15][16] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway by quercetin glycosides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[10][17] For instance, quercetin can induce the p38 MAPK signaling pathway while decreasing levels of phosphor-ERK in certain cancer cell lines.[17]
Caption: Modulation of the MAPK signaling pathway by quercetin glycosides.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Quercetin has been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[18][19][20]
Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin glycosides.
Experimental Protocols
Isolation and Purification of this compound
A general methodology for the isolation of flavonoid glycosides from plant material is outlined below. This protocol would need to be optimized for the specific isolation of this compound from Brassica rapa.
Caption: General workflow for the isolation of flavonoid glycosides.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography. Sephadex LH-20 is a common stationary phase for separating flavonoids.
-
Purification: The fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blot Analysis for NF-κB Pathway
Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol focuses on analyzing the levels of key proteins in the NF-κB pathway, such as p65 and IκBα.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and treat them with LPS in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound, a complex flavonoid glycoside, holds considerable promise as a bioactive compound with potential therapeutic applications. While direct experimental evidence for its biological activities is currently limited, the data from structurally similar compounds strongly suggest potent antioxidant, anti-inflammatory, and anticancer properties. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt is likely a central mechanism underlying these effects.
Future research should focus on the following areas:
-
Isolation and Characterization: Development of optimized protocols for the isolation and purification of this compound from its natural sources to obtain sufficient quantities for comprehensive biological testing.
-
In Vitro and In Vivo Studies: Systematic evaluation of its antioxidant, anti-inflammatory, and anticancer activities using a range of in vitro assays and in vivo animal models to determine its efficacy and safety profile.
-
Mechanistic Studies: Detailed investigation into the molecular mechanisms of action, including its effects on various signaling pathways and gene expression profiles.
-
Bioavailability and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound to assess its bioavailability and identify its active metabolites.
The elucidation of the specific biological activities and mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent or nutraceutical. This technical guide provides a foundational framework to guide and stimulate further investigation into this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 8. nehu.ac.in [nehu.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revistabionatura.com [revistabionatura.com]
- 13. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of quercetin on apoptosis, NF-κB and NOS gene expression in renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kosinmedj.org [kosinmedj.org]
- 18. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Quercetin-3-O-sophoroside-7-O-glucoside: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside that has been identified in plant species, notably in the leaves of Brassica rapa var. rapa.[1] As a derivative of quercetin (B1663063), a widely studied flavonol known for its potent antioxidant, anti-inflammatory, and anticancer properties, this specific glycoside is of significant interest to the scientific community. The addition of sophoroside and glucoside moieties to the quercetin backbone can significantly alter its bioavailability, solubility, and metabolic fate, thereby influencing its biological activity. This technical guide provides a comprehensive review of the available literature on this compound and its closely related compounds, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Disclaimer: Direct quantitative biological activity data and specific experimental protocols for this compound are limited in the current scientific literature. Therefore, this guide presents data and protocols for the parent aglycone, quercetin, and its more extensively studied glycosides, such as quercetin-3-O-sophoroside and quercetin-3-O-glucoside, to provide a foundational understanding and a framework for future research.
Quantitative Biological Data
The following tables summarize the quantitative data available for quercetin and its closely related glycosides. This information provides a comparative basis for predicting the potential bioactivities of this compound.
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| Quercetin | DPPH Radical Scavenging | - | 19.17 µg/mL | [2] |
| Quercetin | H2O2 Scavenging | - | 36.22 µg/mL | [2] |
| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | Phospholipid liposomes | 9.2 µM | [3] |
| Quercetin-3-O-sophoroside | ABTS Radical Scavenging | - | 1.45 (relative to Trolox) | [3] |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | - | RC50: 22 µg/mL | [4] |
Table 1: Antioxidant Activity of Quercetin and its Glycosides
| Compound | Cell Line | IC50 | Reference |
| Quercetin | T47D (Breast Cancer) | 50 µM (48h) | [5] |
| Quercetin | MDA-MB-231 (Breast Cancer) | 85 µM (48h) | |
| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [2] |
| Quercetin-3-O-glucoside | HepG2 (Hepatocellular Carcinoma) | 150 µg/mL | [2] |
Table 2: Anticancer Activity (Cytotoxicity) of Quercetin and Quercetin-3-O-glucoside
Experimental Protocols
Isolation and Purification of this compound from Brassica rapa
This protocol is based on general methods for flavonoid isolation and purification from plant materials.
-
Extraction:
-
Air-dry the leaves of Brassica rapa and grind them into a fine powder.
-
Extract the powdered material with 80% methanol (B129727) at room temperature with continuous agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Defat the concentrated extract by partitioning with n-hexane.
-
-
Chromatographic Purification:
-
Subject the defatted methanol extract to column chromatography on a Sephadex LH-20 column.
-
Elute the column with a gradient of methanol-water, starting from a high water concentration and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the concentrated fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.
-
Structural Elucidation
-
HPLC-DAD-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled with a diode array detector (DAD) and an electrospray ionization tandem mass spectrometer (ESI-MS/MS) is used.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile (B52724) is used.
-
Detection: The DAD is set to scan a wide range of wavelengths (e.g., 200-400 nm) to obtain the UV spectrum of the compound, which is characteristic of flavonoids. The MS/MS is operated in negative ion mode to obtain the mass spectra and fragmentation patterns, which are crucial for identifying the aglycone and the sugar moieties. The fragmentation of the glycosidic bonds will reveal the masses of the sophorose and glucose units.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1H NMR and 13C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons, and to confirm the attachment points of the sugar moieties to the quercetin backbone.
-
In Vitro Biological Activity Assays
-
Antioxidant Activity (DPPH Assay):
-
Prepare a stock solution of the purified compound in methanol or DMSO.
-
Prepare a series of dilutions of the compound.
-
In a 96-well plate, add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Anticancer Activity (MTT Assay):
-
Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways
Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, it is plausible that it exerts its effects through similar mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been demonstrated to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a complex flavonoid with potential biological activities inherited from its quercetin core. While direct experimental evidence for this specific glycoside is currently scarce, the data available for quercetin and its other glycosides provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to explore the antioxidant, anti-inflammatory, and anticancer properties of this promising natural compound. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological functions and mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and Molecular Docking Analysis of Quercetin as an Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
The Pharmacological Potential of Quercetin-3-O-sophoroside-7-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside, a derivative of the widely studied flavonol, quercetin (B1663063). While direct experimental data on this specific compound is limited, this technical guide synthesizes the current understanding of its potential pharmacological activities by examining the extensive research on quercetin and its related glycosides. This document provides an in-depth overview of its probable antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research, and relevant signaling pathways are visualized to elucidate potential mechanisms of action. All quantitative data for closely related compounds is summarized to serve as a benchmark for future studies on this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. Quercetin, a prominent member of the flavonol subclass, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. In nature, quercetin predominantly exists in its glycosidic forms, where it is bound to one or more sugar moieties. These glycosides, such as this compound, often exhibit altered bioavailability and pharmacokinetic profiles compared to the aglycone, which can influence their therapeutic efficacy.
This compound has been identified in various plant species, including Brassica rapa var. rapa (turnip) leaves.[1] Its complex structure, featuring a sophoroside and a glucoside moiety attached to the quercetin backbone, suggests unique physicochemical properties that may modulate its interaction with biological targets. This guide aims to provide a comprehensive technical overview of the putative pharmacological potential of this compound, drawing upon the wealth of knowledge on quercetin and its other glycosides to inform future research and drug development endeavors.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₂ | [2] |
| Molecular Weight | 788.66 g/mol | [1] |
| CAS Number | 42903-93-5 | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | [3] |
Pharmacological Potential and Quantitative Data
Direct quantitative data for this compound is scarce in the current literature. The following sections summarize the known activities and quantitative data for the parent compound, quercetin, and its closely related glycoside, Quercetin-3-O-sophoroside, to provide a basis for inferred potential.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, stemming from their ability to scavenge free radicals and chelate metal ions.
Quantitative Data for Related Compounds:
| Compound | Assay | Result | Source |
| Quercetin-3-O-sophoroside | ABTS Assay | Relative antioxidant capacity of 1.45 compared to Trolox | [3][4] |
| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | IC₅₀ = 9.2 μM | [3][4] |
| Quercetin | DPPH Radical Scavenging | IC₅₀ = 19.17 µg/ml | [5] |
| Quercetin | H₂O₂ Scavenging | IC₅₀ = 36.22 µg/ml | [5] |
| Quercetin-3-O-glucoside | DPPH Radical Scavenging | Significant antioxidant activity | [6] |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH Radical Scavenging | EC₅₀ = 245.5 µM | [7] |
| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS Radical Scavenging | EC₅₀ = 68.8 µM | [7] |
Anti-inflammatory Activity
Quercetin and its glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Quantitative Data for Related Compounds:
| Compound | Cell Line | Assay | Result | Source |
| Quercetin-3-O-diglucoside-7-O-glucoside | RAW264.7 | Lipoxygenase Inhibition | 75.3 ± 1.6% inhibition at 10 mM | [7] |
| Quercetin-3-O-diglucoside-7-O-glucoside | RAW264.7 | Hyaluronidase Inhibition | 67.4 ± 4.0% inhibition at 2 mM | [7] |
| Quercetin-3-O-glucuronide | Mouse model | Dimethyl benzene-induced ear edema | Significant suppression | [8] |
| Quercetin-3-O-glucuronide | Mouse model | Acetic acid-induced peritoneal permeability | Significant suppression | [8] |
Anticancer Activity
The anticancer properties of quercetin are well-documented, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through various signaling pathways.
Quantitative Data for Related Compounds:
| Compound | Cell Line | Assay | Result (IC₅₀) | Source |
| Quercetin-3-O-glucoside | HepG2 (Liver) | MTT Assay | ~150 μg/mL | [6] |
| Quercetin-3-O-glucoside | Caco-2 (Colon) | MTT Assay | 79 μg/mL | [6] |
| Quercetin | MCF-7 (Breast) | MTT Assay | 73 μM | [9] |
| Quercetin | MDA-MB-231 (Breast) | MTT Assay | 85 μM | [9] |
| Quercetin-3-O-glucoside | HeLa (Cervical) | WST Assay | 40 µg/mL (after 48h) | [10] |
Neuroprotective Effects
Emerging evidence suggests that quercetin and its derivatives may offer protection against neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. A study on Quercetin-3-O-sophoroside demonstrated its potential in ameliorating learning and memory impairment in a scopolamine-induced amnesia mouse model, suggesting it could be a promising agent for Alzheimer's disease treatment.[11]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.
Isolation and Quantification
Protocol: High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS/MS)
This method is suitable for the identification and quantification of this compound in plant extracts.
-
Sample Preparation:
-
Lyophilize and grind the plant material to a fine powder.
-
Extract the powder with a suitable solvent system (e.g., 70% ethanol) using sonication.[12]
-
Centrifuge the mixture and filter the supernatant.
-
For quantitative analysis, acidic hydrolysis (pH 2) at 60°C for 1.5 hours may be employed to release the aglycone for easier quantification against a quercetin standard.[12][13]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
In Vitro Antioxidant Assays
Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
-
Cell Culture:
-
Assay Procedure:
-
Wash cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[14]
-
Add 50 µL of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe solution to each well.[14]
-
Add 50 µL of this compound at various concentrations (with quercetin as a positive control).[14]
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the probe and compound.
-
Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[15]
-
Measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.[15]
-
-
Data Analysis:
-
Calculate the percentage of ROS inhibition relative to the control (cells treated with the radical initiator only).
-
Determine the IC₅₀ value.
-
In Vitro Anti-inflammatory Assay
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[16]
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[16]
-
Collect 100 µL of the cell culture medium.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the medium.[16]
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC₅₀ value.
-
In Vitro Anticancer Assay
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of a compound.
-
Cell Culture:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value.
-
Potential Signaling Pathways
The pharmacological effects of quercetin are mediated through its interaction with multiple intracellular signaling pathways. It is highly probable that this compound, following potential hydrolysis to its aglycone in vivo, modulates similar pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quercetin has been shown to inhibit this pathway at multiple levels.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK cascade, are involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate these pathways to exert its anticancer effects.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with significant therapeutic potential. Based on the extensive evidence for its parent aglycone, quercetin, and related glycosides, it is plausible that this compound possesses potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. However, a significant gap in the literature exists regarding direct experimental evidence and quantitative data for this specific molecule.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Systematic in vitro and in vivo studies to determine its IC₅₀/EC₅₀ values for various pharmacological activities.
-
Investigation of its pharmacokinetic profile , including absorption, distribution, metabolism, and excretion, to understand its bioavailability and the formation of active metabolites.
-
Elucidation of the specific signaling pathways it modulates to confirm its mechanisms of action.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin 3-sophoroside-7-glucoside | C33H40O22 | CID 12960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 4. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory, antiviral and quantitative study of quercetin-3-O-β-D-glucuronide in Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Extraction and Analysis of Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of Quercetin-3-O-sophoroside-7-O-glucoside, a naturally occurring flavonoid glycoside. This compound is of significant interest for its potential pharmacological activities. The methodologies described herein are based on established techniques for the isolation of flavonoid glycosides from plant matrices.
Introduction
This compound is a complex flavonoid glycoside that has been identified in various plant species, including the leaves of Brassica rapa var. rapa[1][2][3][4]. Due to its potential therapeutic properties, robust methods for its extraction, purification, and quantification are essential for research and development. This document outlines a comprehensive workflow from raw plant material to a quantified, purified compound.
Data Presentation
The efficiency of extraction and purification can vary significantly based on the methodology employed. The following tables summarize common techniques and their relevant parameters for the extraction and analysis of flavonoid glycosides, which can be adapted for this compound.
Table 1: Comparison of Extraction and Purification Techniques for Flavonoid Glycosides
| Technique | Principle | Typical Solvents/Phases | Key Parameters | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility of compounds. | Ethanol (B145695), Methanol (B129727), Water, Ethyl Acetate[5][6] | Solvent polarity, Temperature, Time, Solid-to-liquid ratio | Simple, Cost-effective[7] | Low selectivity, Time-consuming |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Methanol/Water, Ethanol/Water[8][9] | Frequency, Power, Temperature, Time | Increased efficiency, Reduced extraction time[8] | Potential for degradation of thermolabile compounds |
| Macroporous Resin Chromatography | Adsorption based on polarity and molecular size. | Stationary Phase: Non-polar or weakly polar resins. Mobile Phase: Water, Ethanol, Methanol gradients[10] | Resin type, Flow rate, Elution gradient | High adsorption capacity, Good selectivity, Reusability[10] | Can be costly, Requires optimization |
| Sephadex LH-20 Chromatography | Size exclusion and partition chromatography. | Methanol, Ethanol, Chloroform/Methanol mixtures[10] | Column dimensions, Flow rate, Elution solvent | Effective for separating flavonoids from other phenolics | Lower capacity than macroporous resins |
Table 2: High-Performance Liquid Chromatography (HPLC) for Quantification
| Parameter | Typical Conditions | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic or acetic acid) | [8] |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector (254 nm and 350 nm) | [9] |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Injection Volume | 10 - 20 µL | |
| Temperature | 25 - 40 °C | [7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction, purification, and quantification of this compound from plant material.
Protocol 1: Extraction of Crude Flavonoid Glycosides
-
Sample Preparation:
-
Air-dry fresh leaves of Brassica rapa in the shade.
-
Grind the dried leaves into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound
Step 1: Macroporous Resin Column Chromatography
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., HPD-300) and pre-soak it in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Pack the resin into a glass column.
-
-
Adsorption:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the prepared column at a slow flow rate.
-
-
Washing and Elution:
-
Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of equal volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Step 2: Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell Sephadex LH-20 gel in methanol for at least 4 hours.
-
Pack the swollen gel into a glass column.
-
-
Fractionation:
-
Combine the fractions from the macroporous resin chromatography that are rich in the target compound and concentrate them to dryness.
-
Dissolve the concentrated fraction in a minimal amount of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified compound. The purity can be confirmed by HPLC analysis. After purification with Sephadex LH-20, the purity of Quercetin-3-O-sophoroside can reach up to 93.5%[10].
-
Protocol 3: Quantification by HPLC
-
Standard Preparation:
-
Prepare a stock solution of a this compound standard (if available) or a related standard like quercetin (B1663063) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve the purified extract or fractions in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the calibration standards and the sample into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Detailed purification workflow for this compound.
References
- 1. This compound (Quercetin 3-sophoroside 7-glucoside) | 天然产物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abmole.com [abmole.com]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside that has been identified in various plant species, including Brassica rapa var. rapa (turnip) leaves and species of the genera Ardisia and Damnacanthus.[1][2][3] As a derivative of quercetin (B1663063), this compound is of significant interest for its potential antioxidant, anti-inflammatory, and other pharmacological properties. The intricate glycosylation pattern, with a sophoroside moiety at the 3-position and a glucoside at the 7-position, presents unique challenges and considerations for its efficient isolation and purification.
These application notes provide a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from plant matrices. The protocols described herein are based on established techniques for the separation of complex flavonoid glycosides and are intended to serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C33H40O22 | [2][4] |
| Molecular Weight | 788.7 g/mol | [4] |
| CAS Number | 42903-93-5 | [2][5] |
Reference Chromatographic and Spectroscopic Data
While specific quantitative data for the isolation of this compound is limited in publicly available literature, the following tables provide reference data for quercetin and its related glycosides, which are essential for the identification and characterization of the target compound during the purification process.
Table 1: HPLC Retention Times of Quercetin and Related Glycosides
| Compound | Retention Time (min) | HPLC Conditions |
| Rutin (Quercetin-3-O-rutinoside) | 11.6 | Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid. Column: C18. |
| Isoquercetin (Quercetin-3-O-glucoside) | 16.2 | Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Column: C18. |
| Quercetin | 24.8 | Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Column: C18. |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition. This table should be used as a qualitative reference.
Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for Quercetin and Isoquercetin (in CD3OD)
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Quercetin | 7.73 (d, J = 2.1 Hz, 1H), 7.62 (dd, J = 8.7, 2.1 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 6.38 (d, J = 2.1, Hz, 1H), 6.18 (d, J = 1.8, Hz, 1H) | 175.8, 163.9, 160.7, 156.1, 147.7, 146.8, 145.0, 135.7, 121.9, 119.9, 115.6, 115.0, 102.9, 98.2, 93.3 |
| Isoquercetin | 7.73 (d, J = 2.2 Hz, 1H), 7.60 (dd, J = 8.5, 2.2 Hz, 1H), 6.89 (d, J = 8.5 Hz, 1H), 6.41 (d, J = 1.7, Hz, 1H), 6.22 (d, J = 1.7, Hz, 1H), 5.27 (d, J = 7.6, Hz, 1H), 3.73 (dd, J = 12.0, 2.5 Hz, 1H), 3.58 (dd, J = 12.0, 5.5 Hz, 1H), 3.53-3.43 (m, 2H), 3.39-3.33 (m, 1H), 3.26- 3.24 (m, 1H), 3.24-3.22 (m, 1H) | 179.5, 166.0, 163.0, 159.0, 158.4, 149.8, 145.9, 135.6, 123.2, 123.1, 117.6, 115.9, 105.7, 104.4, 99.9, 94.7, 78.4, 78.1, 75.7, 71.2, 62.5 |
Source: Adapted from supplementary information in a study by Delgado et al., 2020.[6]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the isolation and purification of this compound from a plant source such as Brassica rapa var. rapa leaves.
Extraction
Objective: To extract crude flavonoids, including this compound, from the plant material.
Materials:
-
Fresh or dried plant material (e.g., Brassica rapa var. rapa leaves)
-
Grinder or blender
-
80% Methanol (B129727) (Methanol:Water, 80:20, v/v)
-
Filter paper or cheesecloth
-
Rotary evaporator
-
Freeze-dryer (optional)
Protocol:
-
Sample Preparation: Air-dry the plant material at room temperature or in an oven at a temperature not exceeding 40°C to preserve the integrity of the glycosides. Once dried, grind the material into a fine powder.
-
Maceration/Sonication:
-
Suspend the powdered plant material in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
For maceration, stir the mixture at room temperature for 24 hours.
-
Alternatively, for ultrasound-assisted extraction (UAE), place the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration: Separate the extract from the solid residue by filtration through filter paper or cheesecloth.
-
Re-extraction: To maximize the yield, repeat the extraction process on the plant residue two more times.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous-methanolic extract.
-
Lyophilization: For long-term storage and to obtain a stable powder, the concentrated extract can be freeze-dried.
Chromatographic Purification
Objective: To isolate this compound from the crude extract through a multi-step chromatographic process.
Part A: Macroporous Resin Column Chromatography (Initial Cleanup)
Materials:
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion HP-20)
-
Glass column
-
Deionized water
-
Ethanol (B145695) (various concentrations: 30%, 50%, 70%, 95% v/v in water)
-
Fraction collector
Protocol:
-
Column Packing: Swell the macroporous resin in ethanol overnight, then wash thoroughly with deionized water. Pack the resin into a glass column.
-
Sample Loading: Dissolve the crude extract in a small volume of deionized water and load it onto the pre-equilibrated column.
-
Washing: Wash the column with several column volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Stepwise Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions at each step. Flavonoid glycosides are expected to elute in the mid- to high-polarity fractions (typically 50-70% ethanol).
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound. Pool the fractions rich in this compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator.
Part B: Sephadex LH-20 Column Chromatography (Fine Purification)
Materials:
-
Sephadex LH-20 resin
-
Glass column
-
Methanol
-
Fraction collector
Protocol:
-
Column Packing: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.
-
Sample Loading: Dissolve the concentrated fraction from the macroporous resin step in a minimal amount of methanol and load it onto the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with 100% methanol. Collect fractions continuously.
-
Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the purified this compound.
-
Final Concentration: Pool the pure fractions and concentrate to dryness under reduced pressure to yield the purified compound.
Part C: Preparative High-Performance Liquid Chromatography (Optional Final Polishing)
For achieving very high purity, a final polishing step using preparative HPLC may be employed.
Materials:
-
Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 preparative column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
0.45 µm syringe filters
Protocol:
-
Mobile Phase Preparation: Prepare a binary mobile phase system: Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the purified fraction from the Sephadex LH-20 step in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Gradient Elution: Develop a suitable gradient elution method. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-40% B; 40-45 min, 40-100% B; 45-50 min, 100% B. The gradient should be optimized based on analytical HPLC runs.
-
Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time, as monitored by the UV detector (typically at 254 nm and 350 nm).
-
Purity Confirmation and Solvent Removal: Verify the purity of the collected fraction by analytical HPLC. Remove the solvent by rotary evaporation and/or lyophilization.
Characterization
Objective: To confirm the identity and structure of the isolated compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Co-injection with an authentic standard (if available) to confirm retention time.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to elucidate the detailed chemical structure, including the positions of the glycosidic linkages. Comparison with literature data for quercetin and its glycosides is crucial.
Mandatory Visualizations
Experimental Workflow
References
Quantification of Quercetin-3-O-sophoroside-7-O-glucoside in Plant Extracts: Application Notes and Protocols
These application notes provide detailed protocols for the accurate quantification of Quercetin-3-O-sophoroside-7-O-glucoside, a significant flavonoid glycoside, in various plant matrices. The methodologies outlined are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex flavonoid glycoside found in various plants, including those from the Brassica genus.[1] Its quantification is crucial for the standardization of herbal extracts and for understanding its pharmacokinetic and pharmacodynamic properties. This document details validated methods for the extraction, separation, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Data Summary
The concentration of this compound and related flavonoid glycosides can vary significantly depending on the plant species, cultivar, growing conditions, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Material | Compound | Method | Concentration | Reference |
| Ardisia crenata (Red Berry Leaf) | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Ardisia crenata (White Berry Leaf) | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Ardisia japonica | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Ardisia pusilla | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Damnacanthus major | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Damnacanthus indicus | This compound | UPLC-DAD-QToF/MS | Present (Quantitative data not specified) | [2] |
| Thuja occidentalis | Quercetin (B1663063) | HPTLC | 0.1545 ± 0.003 % w/w | [3] |
| Phoenix sylvestris | Quercetin | HPTLC | 1.07 mg/100g | [4] |
| Glinus oppositifolius | Quercetin | HPTLC | 0.25 ± 0.0047 mg/100g | [5] |
Experimental Protocols
Plant Material Preparation and Extraction
Proper sample preparation is critical for accurate quantification. The following is a general protocol for the extraction of flavonoid glycosides from plant materials.
Protocol 1: Extraction of this compound
-
Sample Preparation:
-
Fresh plant material should be washed, flash-frozen in liquid nitrogen, and lyophilized.
-
Dried plant material should be ground into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of 80% methanol (B129727) (v/v) in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Alternatively, perform reflux extraction at 60-80°C for 2-4 hours.[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS analysis (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
-
HPLC-DAD Quantification Protocol
Protocol 2: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 10 30 40 40 90 45 90 50 10 | 60 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm for quantification, with full spectral scanning from 200-400 nm for peak purity assessment.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the initial mobile phase.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the plant extracts by interpolation from this curve.
LC-MS/MS Quantification Protocol
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: Acetonitrile with 0.1% formic acid (v/v)
-
-
Gradient Elution: A fast gradient is typically employed, for example:
Time (min) % B 0 5 8 95 10 95 10.1 5 | 12 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For quercetin glycosides, the precursor ion will be [M-H]⁻, and a common product ion corresponds to the deprotonated aglycone [Quercetin-H]⁻ (m/z 301.03).
-
HPTLC Quantification Protocol
HPTLC offers a high-throughput and cost-effective method for the quantification of flavonoids.
Protocol 4: HPTLC Analysis
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner with a densitometer.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Sample and Standard Application: Apply samples and standards as 8 mm bands, at least 10 mm from the bottom edge of the plate.
-
Mobile Phase: A suitable mobile phase for quercetin glycosides is Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).[4]
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 80 mm.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode at 366 nm.
-
Quantification: As with HPLC, create a calibration curve by plotting the peak area of the standards against their concentration.
Method Validation
All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability. Key validation parameters include:
-
Linearity: Assess the linear relationship between the concentration and the detector response. A correlation coefficient (R²) > 0.99 is desirable.[3]
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Evaluate the closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known concentration of the standard. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any interfering compounds in the matrix.
Conclusion
The protocols described in these application notes provide a robust framework for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the obtained quantitative data.
References
Application Notes and Protocols for In Vitro Evaluation of Quercetin-3-O-sophoroside-7-O-glucoside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Quercetin-3-O-sophoroside-7-O-glucoside, a flavonoid glycoside with potential therapeutic applications. This document outlines detailed protocols for assessing its antioxidant, anti-inflammatory, and anticancer activities.
Overview of this compound
This compound is a naturally occurring flavonoid found in various plants, including Brassica rapa (turnip) leaves. Like other quercetin (B1663063) glycosides, it is investigated for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. These activities are linked to its ability to modulate key signaling pathways involved in cellular responses to stress and inflammation, such as the NF-κB and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the bioactivity of this compound and related compounds. Data for the specific 3-O-sophoroside-7-O-glucoside is limited; therefore, data from the structurally similar Quercetin-3-O-diglucoside-7-O-glucoside and other relevant quercetin glycosides are included for comparative purposes.
Table 1: Antioxidant Activity
| Compound | Assay | EC50/IC50 Value | Source Organism/Cell Line |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH Radical Scavenging | EC50: 245.5 µM | N/A |
| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS Radical Scavenging | EC50: 68.8 µM | N/A |
| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | IC50: 9.2 µM | Cell-free liposomes |
| Quercetin | DPPH Radical Scavenging | IC50: 19.17 µg/mL | N/A |
| Quercetin | H2O2 Scavenging | IC50: 36.22 µg/mL | N/A |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) / IC50 Value | Target Enzyme/Cell Line |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase Inhibition | 75.3 ± 1.6% at 10 mM | N/A |
| Quercetin-3-O-diglucoside-7-O-glucoside | Hyaluronidase (B3051955) Inhibition | 67.4 ± 4.0% at 2 mM | N/A |
| Quercetin | TNF-α Production Inhibition | - | LPS-stimulated RAW 264.7 cells |
| Quercetin | IL-6 Production Inhibition | - | LPS-stimulated RAW 264.7 cells |
Table 3: Anticancer Activity
| Compound | Assay | IC50 Value | Cell Line |
| Quercetin-3-O-glucoside | MTT Assay | 150 µg/mL | HepG2 (Liver Carcinoma) |
| Quercetin-3-O-glucoside | MTT Assay | 79 µg/mL | Caco-2 (Colon Carcinoma) |
| Quercetin | MTT Assay | 55 µM | MDA-MB-468 (Breast Cancer) |
| Quercetin | MTT Assay | 17.2 µM | MCF-7 (Breast Cancer)[1] |
Experimental Protocols
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Determine the EC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the reduction of the pre-formed ABTS radical cation.
-
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or PBS
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
-
-
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and Trolox in the appropriate solvent.
-
In a 96-well plate, add 20 µL of each dilution of the test compound or control to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
3.2.1. Lipoxygenase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory pathway.
-
Materials:
-
This compound
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control)
-
-
Protocol:
-
Prepare a solution of lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in ethanol and then dilute with buffer.
-
Prepare a series of dilutions of the test compound and positive control.
-
In the wells of the microplate, add the borate buffer, the test compound/control, and the enzyme solution.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Determine the IC50 value.
-
3.2.2. Hyaluronidase Inhibition Assay
This turbidimetric assay measures the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid.
-
Materials:
-
This compound
-
Bovine testicular hyaluronidase
-
Hyaluronic acid
-
Phosphate (B84403) buffer (pH 7.0)
-
Acidic albumin solution
-
96-well microplate
-
Microplate reader
-
Apigenin (positive control)
-
-
Protocol:
-
Prepare solutions of hyaluronidase and hyaluronic acid in phosphate buffer.
-
Prepare a series of dilutions of the test compound and positive control.
-
In a 96-well plate, pre-incubate the enzyme with the test compound/control for 10 minutes at 37°C.
-
Add the hyaluronic acid solution to initiate the reaction and incubate for 45 minutes at 37°C.
-
Stop the reaction by adding the acidic albumin solution.
-
Measure the turbidity (absorbance) at 600 nm after 10 minutes.
-
Calculate the percentage of inhibition and the IC50 value.
-
Anticancer Activity Assays
3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound
-
Cancer cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
-
3.3.2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
-
96-well plate
-
Microplate reader (for colorimetric or fluorometric detection)
-
-
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
In a 96-well plate, add the cell lysate, assay buffer, and caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).
-
Quantify caspase-3 activity based on the signal generated, relative to a control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Quercetin and its derivatives are known to modulate inflammatory and cancer-related signaling pathways. The diagrams below illustrate the general mechanisms of the NF-κB and PI3K/Akt pathways, which are potential targets of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro assessment of this compound.
Caption: General workflow for in vitro activity screening.
References
Application Notes and Protocols for Cell-Based Studies with Quercetin-3-O-sophoroside-7-O-glucoside
Disclaimer: Direct cell-based studies on Quercetin-3-O-sophoroside-7-O-glucoside are limited in publicly available scientific literature. The following information is compiled from studies on the closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside, as well as the broader class of quercetin (B1663063) glycosides. Researchers should interpret these notes with this consideration and adapt protocols as necessary for the specific molecule of interest.
Introduction
This compound is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities.[1][2] Flavonoids, including quercetin and its derivatives, are of significant interest to the scientific community for their potential antioxidant, anti-inflammatory, and anticancer properties.[3] This document provides an overview of potential cell-based applications and detailed experimental protocols for investigating the bioactivity of this compound and related compounds.
Data Presentation
Table 1: Anti-inflammatory and Antioxidant Activity of a Quercetin Glycoside
The following data is derived from a study on Quercetin-3-O-diglucoside-7-O-glucoside (QG) isolated from fresh fenugreek leaves, which exhibited potent anti-inflammatory and antioxidant activities.
| Parameter | Assay | Cell Line | Concentration | Result | Reference |
| Anti-inflammatory Activity | |||||
| Lipoxygenase Inhibition | Enzyme Assay | - | 10 mM | 75.3 ± 1.6% inhibition | [4] |
| Hyaluronidase Inhibition | Enzyme Assay | - | 2 mM | 67.4 ± 4.0% inhibition | [4] |
| ROS Production Suppression | Cellular Assay | RAW264.7 | Not Specified | Suppressed | [4] |
| NO Production Suppression | Cellular Assay | RAW264.7 | Not Specified | Suppressed | [4] |
| IL-6 Production Suppression | Cellular Assay | RAW264.7 | Not Specified | Suppressed | [4] |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | Chemical Assay | - | - | EC50: 245.5 µM | [4] |
| ABTS Radical Scavenging | Chemical Assay | - | - | EC50: 68.8 µM | [4] |
Table 2: Cytotoxic and Apoptotic Effects of Quercetin and its Glycosides
This table summarizes the effects of quercetin and its common glycoside, Quercetin-3-O-glucoside (Q3G), on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Quercetin-3-O-glucoside (Q3G) | HeLa | WST Assay | 40 µg/mL | 50% inhibition (IC50) after 48h | [5] |
| Quercetin-3-O-glucoside (Q3G) | HeLa | Flow Cytometry | 30 µg/mL | 16-22% increase in apoptotic cells after 48h | [5] |
| Quercetin-3-O-glucoside (Q3G) | HepG2 | MTS Assay | Dose-dependent | Inhibition of cell proliferation | [6] |
| Quercetin-3-O-glucoside (Q3G) | Caco-2 | MTT Assay | - | IC50: 79 µg/mL | [7] |
| Quercetin-3-O-glucoside (Q3G) | HepG2 | MTT Assay | - | IC50: 150 µg/mL | [7] |
| Quercetin | BT-474 | MTT Assay | >20 µM | Induction of apoptosis | [8] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol is adapted from studies on quercetin glycosides and their effects on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
3. Cytokine Analysis (ELISA):
-
Collect cell culture supernatants after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
4. Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Protocol 2: Evaluation of Apoptosis in Cancer Cells
This protocol describes a general method to assess the pro-apoptotic potential of this compound in a cancer cell line of choice (e.g., HeLa, HepG2).
1. Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm.
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the desired concentration of the compound for the determined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blot Analysis for Apoptosis-Related Proteins:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, BAX, cleaved caspase-3, cleaved caspase-9, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Potential Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
General Workflow for Apoptosis Induction Study
Caption: Experimental workflow for investigating the pro-apoptotic effects of the compound on cancer cells.
Intrinsic Apoptosis Signaling Pathway
Caption: Postulated intrinsic apoptosis pathway induced by quercetin glycosides through ROS generation.
References
- 1. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Assessment of anti-inflammatory and antioxidant activity of quercetin-rutin blend (SophorOx™) - an invitro cell based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Quercetin-3-O-sophoroside-7-O-glucoside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin-3-O-sophoroside-7-O-glucoside is a complex flavonoid glycoside found in various plant species. As a member of the flavonol subclass of flavonoids, it exhibits potential antioxidant and other biological activities, making it a compound of interest in nutritional research, drug discovery, and natural product chemistry. The use of a well-characterized analytical standard is crucial for the accurate quantification and identification of this compound in complex matrices such as plant extracts, dietary supplements, and biological samples. These application notes provide detailed information and protocols for the use of this compound as an analytical standard.
Chemical and Physical Properties
This compound is a glycosidic derivative of quercetin (B1663063), featuring a sophoroside moiety attached at the 3-position and a glucoside at the 7-position of the flavonol backbone.
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₀O₂₂ | --INVALID-LINK-- |
| Molecular Weight | 788.66 g/mol | --INVALID-LINK-- |
| CAS Number | 42903-93-5 | --INVALID-LINK-- |
| Appearance | Typically a yellow, amorphous powder | General knowledge of flavonoids |
| Purity (as analytical standard) | ≥98% (by HPLC) | --INVALID-LINK-- |
| Solubility | Soluble in methanol (B129727) and acetonitrile. Sparingly soluble in water. | --INVALID-LINK-- |
| Storage | Store at 2-8°C, protected from light and moisture. | --INVALID-LINK-- |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis.
Protocol for Preparation of Stock and Working Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve the weighed standard in a minimal amount of methanol or a mixture of methanol and water in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent.
-
Store the stock solution in an amber vial at 2-8°C. This solution should be stable for several weeks.[1][2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis.
-
The concentration range for the calibration curve will depend on the sensitivity of the instrument and the expected concentration of the analyte in the samples. A typical range for flavonoids is 1-100 µg/mL.
-
Prepare fresh working solutions daily to ensure accuracy.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC coupled with UV-Vis or mass spectrometry detectors are the most common techniques for the analysis of flavonoids.
Workflow for HPLC/UPLC Analysis:
Caption: Workflow for the quantitative analysis of this compound.
Protocol for UPLC-DAD-QToF/MS Analysis (adapted from similar compounds):
-
Instrumentation: A UPLC system coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight (QToF) Mass Spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid[3]
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute all compounds, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-17 min, 95% B; 17-20 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min.[3]
-
Column Temperature: 30-40°C.
-
DAD Detection: Monitor at wavelengths relevant for flavonoids, typically around 280 nm and 350 nm.
-
Mass Spectrometry (ESI-QToF/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for flavonoids.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 100-120°C.
-
Desolvation Temperature: 350-450°C.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 20-60 eV) can be used to obtain fragmentation data.
-
Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound is expected to show a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns involving the loss of the sugar moieties.
| Ion | Expected m/z | Description |
| [M-H]⁻ | 787.2 | Deprotonated parent molecule |
| [M-H-glucoside]⁻ | 625.1 | Loss of the glucose moiety (162 Da) |
| [M-H-sophoroside]⁻ | 463.1 | Loss of the sophorose moiety (324 Da) |
| [M-H-glucoside-sophoroside]⁻ or [Quercetin aglycone-H]⁻ | 301.0 | Loss of all sugar moieties, resulting in the quercetin aglycone |
Note: These are theoretical values and may vary slightly in experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General ¹H-NMR and ¹³C-NMR Characteristics of Quercetin Glycosides:
-
¹H-NMR:
-
Aromatic protons of the quercetin A and B rings typically appear between δ 6.0 and 8.0 ppm.
-
Anomeric protons of the sugar units are usually found between δ 4.5 and 5.5 ppm.
-
Other sugar protons resonate between δ 3.0 and 4.0 ppm.
-
-
¹³C-NMR:
-
Carbonyl carbon (C-4) around δ 177 ppm.
-
Aromatic carbons between δ 90 and 165 ppm.
-
Anomeric carbons of the sugars between δ 98 and 105 ppm.
-
Other sugar carbons between δ 60 and 85 ppm.
-
Stability and Storage
Flavonoid standards can be susceptible to degradation, affecting the accuracy of quantitative analysis.
| Condition | Stability | Recommendations |
| Temperature | Decreased stability at elevated temperatures. | Store stock solutions at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. |
| Light | Susceptible to photodegradation. | Store in amber vials or protect from light. |
| pH | More stable in acidic conditions. Degrades in neutral to alkaline solutions. | Prepare solutions in a slightly acidic mobile phase (e.g., with 0.1% formic acid). Prepare aqueous solutions fresh. |
| Oxidation | Can be oxidized in solution. | Prepare solutions fresh and consider adding antioxidants like ascorbic acid for long-term sample storage. |
Application in Biological Systems: Quercetin Signaling Pathways
While this compound is the analyte of interest, its biological effects are often attributed to its aglycone, quercetin, after enzymatic hydrolysis in the body. Quercetin is known to modulate several key signaling pathways involved in cellular processes like antioxidant defense and inflammation.
Simplified Quercetin-Modulated Signaling Pathway:
Caption: Quercetin's role in the Nrf2-Keap1 antioxidant response pathway.
Conclusion
This compound is a valuable analytical standard for the accurate identification and quantification of this flavonoid glycoside in various matrices. Proper handling, storage, and the use of validated analytical methods, such as the UPLC-MS protocol outlined here, are essential for obtaining reliable and reproducible results. The understanding of its chemical properties and the biological relevance of its aglycone, quercetin, further underscores its importance in research and development.
References
Application Notes and Protocols for Enzymatic Hydrolysis of Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic hydrolysis of Quercetin-3-O-sophoroside-7-O-glucoside, a complex flavonoid glycoside. The protocols are designed to be adaptable for research, process development, and analytical purposes, aiming to produce the aglycone, quercetin (B1663063), which is of significant interest in the pharmaceutical and nutraceutical industries due to its biological activities.
Introduction
This compound is a naturally occurring flavonoid glycoside found in various plants.[1][2] The enzymatic hydrolysis of this compound is a critical step in isolating its aglycone, quercetin. Quercetin has demonstrated a wide range of pharmacological effects, but its glycosidic forms often exhibit different solubility and bioavailability.[3][4] Enzymatic methods for hydrolysis are preferred over chemical methods as they are highly selective, occur under mild reaction conditions, and minimize the formation of side products.[5]
This document outlines protocols using commercially available enzyme preparations known for their efficacy in hydrolyzing flavonoid glycosides. The choice of enzyme will depend on the specific glycosidic linkages to be cleaved. This compound possesses a sophorose (a disaccharide of two glucose units) at the 3-position and a single glucose unit at the 7-position. Therefore, a β-glucosidase with broad specificity is required to cleave these linkages.
Key Considerations for Enzymatic Hydrolysis
-
Enzyme Selection: The choice of enzyme is paramount. Naringinase, hesperidinase, and snailase are enzyme complexes with multiple activities, including β-glucosidase and α-L-rhamnosidase, making them versatile for hydrolyzing various flavonoid glycosides.[5][6][7][8] Purified β-glucosidases, including thermostable variants, can also be employed for more controlled hydrolysis.[9][10]
-
Optimization of Reaction Conditions: The efficiency of enzymatic hydrolysis is highly dependent on pH, temperature, enzyme concentration, and substrate concentration. These parameters should be optimized for each specific enzyme and substrate combination.
-
Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the hydrolysis reaction, allowing for the quantification of the substrate, intermediate products, and the final aglycone.
Experimental Protocols
Protocol 1: General Screening of Enzymes for Hydrolysis Activity
This protocol is designed to screen various enzymes for their ability to hydrolyze this compound.
Materials:
-
This compound
-
Enzyme preparations (e.g., Naringinase from Penicillium decumbens, Hesperidinase from Aspergillus niger, Snailase from Helix pomatia, β-Glucosidase from almonds or a thermostable source)
-
Appropriate buffer solutions (e.g., citrate (B86180) buffer, acetate (B1210297) buffer)
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute it in the reaction buffer to the desired final concentration (e.g., 0.1-1 mg/mL).
-
Enzyme Preparation: Prepare stock solutions of each enzyme in the corresponding optimal buffer as recommended by the supplier or from literature data (see Table 1).
-
Reaction Setup: In separate microcentrifuge tubes, combine the substrate solution with each enzyme solution. Include a control reaction without the enzyme. A typical reaction volume is 1 mL.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for each enzyme (see Table 1) with gentle agitation for a predetermined time course (e.g., samples taken at 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Termination and Sample Preparation: To stop the reaction, add an equal volume of a quenching solvent like methanol or acetonitrile, or by heat inactivation if using a non-thermostable enzyme. Centrifuge the samples to precipitate the enzyme and any insoluble material.
-
HPLC Analysis: Analyze the supernatant by HPLC to determine the concentration of the remaining substrate and the formed quercetin.
Protocol 2: Optimized Hydrolysis using a Selected Enzyme
This protocol provides a more detailed procedure for larger-scale hydrolysis once a suitable enzyme has been identified from the screening.
Materials:
-
This compound
-
Selected enzyme with proven activity
-
Optimized reaction buffer
-
Reaction vessel (e.g., stirred-tank reactor)
-
HPLC system
-
Equipment for product purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve the this compound in the optimized reaction buffer to the desired concentration.
-
Enzyme Addition: Once the substrate is fully dissolved and the temperature is stabilized, add the pre-dissolved enzyme to initiate the hydrolysis.
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture, terminate the reaction as described in Protocol 1, and analyze by HPLC to monitor the conversion.
-
Reaction Completion and Product Recovery: Once the reaction has reached the desired level of completion (e.g., >95% conversion), terminate the reaction. The product, quercetin, may precipitate out of the aqueous solution. The precipitate can be collected by filtration or centrifugation.
-
Purification: The collected quercetin can be further purified by recrystallization or chromatographic techniques to achieve the desired purity.
Data Presentation
The following table summarizes typical reaction conditions for enzymes commonly used in flavonoid glycoside hydrolysis, which can serve as a starting point for the optimization of this compound hydrolysis.
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) | Typical Substrate Concentration | Reference |
| Naringinase | Penicillium decumbens | 3.4 - 4.0 | 60 | 5 mM | [5] |
| Hesperidinase | Penicillium sp. / Aspergillus niger | ~7.0 for selective hydrolysis | 50-60 | Not specified | [8] |
| Snailase | Helix pomatia | 5.5 | 37 - 50 | 0.0242 mg/mL | [7][11] |
| β-Glucosidase | Thermotoga neapolitana | 5.0 | 90 | Not specified | [9] |
| β-Glucosidase | Pyrococcus furiosus | 5.5 | 95 | 1 g/L | [10] |
Visualizations
Enzymatic Hydrolysis Workflow
Caption: Workflow for the enzymatic hydrolysis of this compound.
Signaling Pathway of Hydrolysis
Caption: Potential hydrolysis pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin 3-sophoroside-7-glucoside | C33H40O22 | CID 12960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Naringinase to Modify the Sensory Quality of Foods and Increase the Bioavailability of Flavonoids: A Systematic Review [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quercetin-3-O-sophoroside-7-O-glucoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Quercetin-3-O-sophoroside-7-O-glucoside (Q3S7G).
Troubleshooting Guides
This section addresses common issues encountered during the extraction of Q3S7G, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Extraction Yield
Q: My extraction yield of Q3S7G is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield is a common problem that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Solvent Selection: The polarity of the solvent system is critical for extracting a complex glycoside like Q3S7G.
-
Solution: Aqueous organic solvents are generally most effective for flavonoid glycosides. Experiment with different concentrations of ethanol (B145695) or methanol (B129727). For instance, studies on similar quercetin (B1663063) glycosides have found that 80% to 100% methanol can be effective.[1] An optimal ethanol concentration for total flavonoids has been reported to be around 70%.[2][3] Consider performing small-scale trials with varying solvent polarities to find the optimal mixture for Q3S7G.
-
-
Inefficient Extraction Method: The chosen extraction technique significantly impacts yield.
-
Solution: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[4][5][6] These methods can reduce extraction time and solvent consumption while improving yield.[4] For example, UAE can enhance solute diffusion by disrupting cell walls.[6]
-
-
Inadequate Extraction Parameters: Time, temperature, and the solid-to-liquid ratio are crucial parameters.
-
Solution: Optimize these parameters systematically. For UAE, an extraction time of around 15-30 minutes may be sufficient.[1][2][6] Temperature should be carefully controlled, as excessive heat can lead to the degradation of thermolabile compounds. A temperature range of 50-70°C is often a good starting point for flavonoid extraction.[5][7] The solid-to-liquid ratio should also be optimized; a common starting point is 1:20 to 1:50 (w/v).[1][7]
-
-
Improper Sample Preparation: The physical state of the plant material can affect extraction efficiency.
-
Solution: Ensure your plant material is properly dried and ground to a fine powder. A smaller particle size increases the surface area for solvent contact, leading to more efficient extraction.[8]
-
Issue 2: Degradation of Q3S7G During Extraction
Q: I suspect that my target compound, Q3S7G, is degrading during the extraction process. What are the signs of degradation and how can I prevent it?
A: Degradation of flavonoid glycosides can be a significant issue. Here’s how to identify and mitigate it:
-
Signs of Degradation:
-
Appearance of new, unexpected peaks in your chromatogram (e.g., HPLC).
-
A decrease in the peak area of Q3S7G over time or with increasing extraction temperature.
-
A color change in the extract that is not typical for your plant material.
-
-
Causes and Prevention:
-
High Temperature: Flavonoid glycosides can be sensitive to heat.
-
Solution: Use lower extraction temperatures. For MAE and UAE, ensure the temperature is monitored and controlled. For UAE, maintaining the bath temperature below 30°C has been shown to be effective for some quercetin glycosides.[1]
-
-
Presence of Acids or Bases: Extreme pH can lead to hydrolysis of the glycosidic bonds.
-
Solution: Unless intentionally performing hydrolysis, maintain a neutral pH. Acidification of the extraction solvent can lead to the hydrolysis of quercetin glycosides into their aglycone form.[1]
-
-
Oxidation: Flavonoids can be susceptible to oxidation, especially at higher temperatures and in the presence of light and oxygen.
-
Solution: Consider extracting under an inert atmosphere (e.g., nitrogen). Store extracts in the dark and at low temperatures. The addition of antioxidants to the extraction solvent could also be explored, though this may complicate downstream purification.
-
-
Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can potentially degrade the target compound.
-
Solution: Blanching the plant material with steam or hot solvent before extraction can deactivate these enzymes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While there is no single "best" solvent, aqueous solutions of ethanol or methanol are typically the most effective for extracting flavonoid glycosides. The optimal concentration will depend on the specific plant matrix. A good starting point is 70-80% ethanol or methanol in water.[1][2][3] It is recommended to perform a solvent optimization study for your specific application.
Q2: How can I improve the purity of my Q3S7G extract?
A2: After the initial extraction, purification is often necessary. A common and effective method involves a two-step process:
-
Macroporous Resin Chromatography: This technique is excellent for the initial cleanup and enrichment of flavonoids from the crude extract. Resins like HPD-300 have shown good performance in adsorbing quercetin glycosides.[9][10]
-
Sephadex LH-20 Column Chromatography: This is a subsequent step for fine purification. It separates compounds based on their molecular size and polarity, and is effective in isolating specific flavonoid glycosides to a high purity.[9][10]
Q3: Can I use Ultrasound-Assisted Extraction (UAE) for Q3S7G? What are the recommended starting parameters?
A3: Yes, UAE is a highly suitable method for extracting flavonoid glycosides as it is efficient and can be performed at lower temperatures, reducing the risk of degradation.[6] Recommended starting parameters are:
-
Solvent: 70-80% Ethanol or Methanol
-
Temperature: 50-60°C[7]
-
Solid-to-Liquid Ratio: 1:30 g/mL[3]
-
Ultrasonic Power: This will depend on your specific equipment, but starting at a moderate power level is advisable.
Q4: Is Microwave-Assisted Extraction (MAE) a good option for Q3S7G?
A4: MAE is another excellent advanced extraction technique that offers short extraction times and high efficiency.[4][11][12] It is important to carefully control the temperature to avoid degradation of the target compound. Optimal conditions for MAE of quercetin from red onions were found to be a microwave power of 600 W for 3 minutes using distilled water as a solvent.[12] However, for a more complex glycoside like Q3S7G, an aqueous organic solvent may be more appropriate.
Data Presentation
Table 1: Comparison of Extraction Methods for Quercetin and its Glycosides
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Reported Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 61 | 30 min | High extraction rates for various flavonoids | [6] |
| 80-100% Methanol | < 30 | 15 min | Optimal for quercetin and its glycosides from apple peels | [1] | |
| Microwave-Assisted Extraction (MAE) | Distilled Water | Not specified | 3 min | 86.10 mg quercetin/gram of extract | [12] |
| 70% Ethanol | 70 | 15 min (with UAE) | 10.32% quercetin recovery from red onion skin | [5] | |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 5 hours | Generally lower yield and longer time compared to MAE | [4][13] |
| Maceration | Ethanol/Water mixtures | Room Temperature | 2-72 hours | Simple but often less efficient than modern methods | [14] |
Table 2: Optimized Parameters for Flavonoid Extraction from Various Plant Sources
| Plant Source | Target Compound(s) | Optimal Extraction Method | Optimal Conditions | Reference |
| Hemerocallis | Total Flavonoids | Ultrasound-Assisted | 72% ethanol, 2.5 mL solvent volume for 0.25g sample, 17 min | [2] |
| Crocus sativus L. floral residues | Total Flavonoids | Maceration | 67.7% ethanol, 67.6°C, 1:30 solid-to-liquid ratio, 3 hours, 2 extractions | [3] |
| 'Idared' Apple Peels | Quercetin Glycosides | Ultrasound-Assisted | 80-100% methanol, 15 min, 1:50 solid-to-solvent ratio | [1] |
| HERBA LOBELIAE CHINENSIS | Flavonoid Glycosides | Ultrasound-Assisted | 50% ethanol, 35 min, 50°C, 1:50 solid-to-liquid ratio | [7] |
| Red Onion Skin | Quercetin | Microwave/Ultrasound-Assisted | 70% ethanol, 60s microwave, 15 min ultrasound, 70°C, 1:30 solid-to-liquid ratio | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Q3S7G
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a flask.
-
Add 30 mL of 70% ethanol (or your optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 60°C and sonicate for 20 minutes.
-
-
Separation:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with fresh solvent.
-
-
Concentration:
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Storage: Store the concentrated extract at -20°C for further analysis or purification.
Protocol 2: Purification of Q3S7G using Macroporous Resin and Sephadex LH-20
This protocol is adapted from methods used for similar quercetin glycosides.[9][10]
-
Macroporous Resin Chromatography (Initial Purification):
-
Resin Activation: Pre-treat the macroporous resin (e.g., HPD-300) by washing sequentially with ethanol and then water.
-
Loading: Dissolve the crude extract in water and load it onto the equilibrated resin column.
-
Washing: Wash the column with water to remove sugars and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids with an increasing concentration of ethanol (e.g., 30%, 50%, 70%, 95%). Collect fractions and monitor for the presence of Q3S7G using a suitable analytical method (e.g., TLC or HPLC).
-
-
Sephadex LH-20 Chromatography (Final Purification):
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.
-
Loading: Concentrate the Q3S7G-rich fractions from the macroporous resin step, dissolve in a minimal amount of methanol, and load onto the Sephadex LH-20 column.
-
Elution: Elute the column with methanol. Collect small fractions.
-
Analysis: Monitor the fractions for the presence of pure Q3S7G. Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: General workflow for the extraction and purification of Q3S7G.
Caption: Troubleshooting logic for addressing low Q3S7G extraction yield.
References
- 1. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis [mdpi.com]
- 3. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. e3s-conferences.org [e3s-conferences.org]
"improving HPLC resolution for quercetin glycosides"
Welcome to the Technical Support Center for HPLC Analysis of Quercetin (B1663063) Glycosides. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the HPLC resolution of quercetin and its glycosides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.
Issue 1: Poor Resolution Between Quercetin Glycoside Peaks
Q1: I am observing poor resolution or co-elution between my quercetin glycoside peaks. How can I improve the separation?
A1: Achieving good resolution is crucial, especially with structurally similar flavonoid glycosides. Consider the following adjustments, starting with the simplest modifications:
-
Modify the Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: A common first step is to alter the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Decreasing the percentage of the organic solvent will generally increase retention times, which can provide better separation between closely eluting peaks.[1]
-
Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can change the selectivity of your separation. Acetonitrile often produces sharper peaks, while methanol can offer a different elution order that might resolve co-eluting compounds.[1][2] It is recommended to empirically test both solvents to determine the best option for your specific sample.[1]
-
Adjust Mobile Phase pH: The retention of flavonoids can be sensitive to pH.[2] Adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the aqueous mobile phase is a common practice to ensure good peak shape and consistent retention.[1][2][3] Operating at a lower pH (around 2.5-3.5) is often effective.[1]
-
-
Optimize the Gradient Program:
-
Adjust Physical Parameters:
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency and improve resolution, although it will increase the analysis time.[2][4]
-
Optimize Column Temperature: Increasing the column temperature can lower the mobile phase viscosity and improve peak efficiency.[1] However, be mindful that some flavonoid glycosides may be susceptible to degradation at higher temperatures.[1]
-
-
Evaluate Your Column:
-
Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) or core-shell technology offer higher separation efficiency and can improve resolution.[2][5]
-
Check for Column Degradation: Over time, column performance can degrade, leading to broader peaks and poor resolution. If other troubleshooting steps fail, consider replacing your column.[6]
-
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)
Q2: My quercetin glycoside peaks are tailing. What are the common causes and solutions?
A2: Peak tailing is a frequent issue in HPLC and can compromise accurate quantification. Here are the primary causes and their remedies:
-
Secondary Interactions: Unwanted interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of tailing, especially for basic compounds.[2][7]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][8]
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Column Contamination or Voids: Accumulation of matrix components on the column inlet frit or the formation of a void at the head of the column can cause peak tailing.[2][7][8]
Q3: I'm observing peak fronting. What could be the cause?
A3: Peak fronting is less common than tailing but can also affect results. The most common cause is injecting the sample in a solvent that is significantly stronger than the mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Frequently Asked Questions (FAQs)
Q4: Should I use isocratic or gradient elution for separating quercetin glycosides?
A4: For samples containing multiple quercetin glycosides with a range of polarities, a gradient elution is generally recommended. A gradient allows for the separation of a wider variety of analytes in a single run with good resolution and reasonable analysis time.[1][9] An isocratic elution may be suitable for simpler mixtures with only a few, closely related compounds.[10]
Q5: What is a good starting point for a mobile phase composition?
A5: A common starting point for reversed-phase HPLC of quercetin glycosides is a mobile phase consisting of:
You can then optimize the gradient and solvent ratios based on your initial results.
Q6: At what wavelength should I detect quercetin and its glycosides?
A6: Quercetin and its glycosides have strong UV absorbance. Detection is commonly performed in the range of 254 nm to 370 nm. A wavelength of around 360-370 nm is often used for good sensitivity and selectivity for flavonols.[1][4][10] Using a Diode Array Detector (DAD) allows you to monitor multiple wavelengths and identify the optimal one for your specific analytes.[9]
Q7: How can I prevent column contamination and extend its lifetime?
A7: To protect your column, always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[5] Using a guard column is also highly recommended, as it acts as a disposable pre-filter that protects the more expensive analytical column from strongly retained or reactive sample components.[2][12]
Data Presentation
Table 1: Example HPLC Methods for Quercetin Glycoside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid[1] | Water + 1.5% Acetic Acid[10] | 0.1% Trifluoroacetic Acid (TFA) in Water[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[1] | Acetonitrile/Methanol (80:20)[10] | 0.1% TFA in Acetonitrile/Water (50:50)[9] |
| Elution Type | Gradient[1] | Isocratic (with flow rate changes)[10] | Gradient[9] |
| Flow Rate | 1.0 mL/min[1] | 1.0 - 1.3 mL/min[10] | 1.0 mL/min[9] |
| Column Temp. | 30 °C[1] | Ambient | 25 °C[9] |
| Detection | DAD at 360 nm[1] | DAD at 368 nm[10] | DAD at 255 nm[9] |
Experimental Protocols
Protocol 1: General Method Development for Improved Resolution
This protocol outlines a systematic approach to optimize the separation of quercetin glycosides.
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 360 nm.
-
Column Temperature: 30 °C.
-
Gradient Program: Start with a broad linear gradient (e.g., 5% B to 95% B in 30 minutes) to determine the approximate elution times of the analytes.[1]
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the region where your compounds of interest elute.[1]
-
Example: If the glycosides elute between 30% and 50% B, a new gradient could be:
-
0-5 min: 15% B
-
5-25 min: 15% to 55% B (shallow gradient)
-
25-27 min: 55% to 95% B (column wash)
-
27-30 min: Hold at 95% B
-
30.1-35 min: Return to 15% B and equilibrate.
-
-
-
Evaluation of Organic Solvent:
-
Prepare a new Mobile Phase B using Methanol + 0.1% Formic Acid.
-
Repeat the optimized gradient run from step 2.
-
Compare the chromatograms obtained with acetonitrile and methanol. Select the solvent that provides the best overall resolution and peak shape for your specific sample.[1]
-
-
Fine-Tuning:
-
Make small adjustments to the gradient slope, flow rate, or temperature to achieve the optimal balance of resolution, peak shape, and analysis time.[2]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. restek.com [restek.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"Quercetin-3-O-sophoroside-7-O-glucoside stability and degradation"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Quercetin-3-O-sophoroside-7-O-glucoside for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound, like many flavonoid glycosides, is primarily affected by pH, temperature, light exposure, and the presence of enzymes. It is generally more stable in acidic conditions and at lower temperatures.
Q2: How does pH impact the stability of this compound?
Flavonoid glycosides are typically more stable in acidic environments (pH < 5) and are prone to degradation in neutral to alkaline solutions. For this compound, it is advisable to maintain acidic conditions during extraction, processing, and storage to minimize degradation.
Q3: What is the expected thermal stability of this compound?
Elevated temperatures can accelerate the degradation of this compound. While specific data for this compound is limited, studies on similar flavonoid glycosides show that prolonged exposure to high temperatures (e.g., above 60°C) can lead to significant degradation, primarily through the hydrolysis of glycosidic bonds.
Q4: Is this compound sensitive to light?
Yes, flavonoids are known to be susceptible to photodegradation, especially when exposed to UV light. To prevent degradation, it is recommended to store solutions of this compound in amber vials or protect them from light.
Q5: What are the likely degradation products of this compound?
The degradation of this compound can occur through several pathways, depending on the conditions:
-
Hydrolysis: The most common degradation pathway is the cleavage of the glycosidic bonds. This can happen in a stepwise manner, releasing the glucose and sophorose units and ultimately yielding the aglycone, quercetin (B1663063).
-
Oxidation: The quercetin aglycone is susceptible to oxidation, which can lead to the opening of the C-ring and the formation of smaller phenolic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound during storage | Improper storage conditions (e.g., high temperature, exposure to light, neutral or alkaline pH). | Store the compound in a cool, dark place, preferably at -20°C or below for long-term storage. For solutions, use an acidic buffer (e.g., pH 3-5) and store in amber vials at 4°C for short-term use. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of the compound. | Confirm the identity of the degradation products using mass spectrometry (MS). Likely degradation products include Quercetin-3-O-sophoroside, Quercetin-7-O-glucoside, and the quercetin aglycone. |
| Variability in experimental results | Inconsistent sample handling leading to differential degradation. | Standardize sample preparation protocols. Ensure that all samples are handled under the same conditions of temperature, light exposure, and pH. Prepare fresh solutions for each experiment whenever possible. |
Stability and Degradation Data
The following table summarizes the expected qualitative stability profile of this compound based on data from related flavonoid glycosides.
| Condition | Stability | Recommendation |
| pH | ||
| Acidic (pH < 5) | High | Maintain acidic conditions for storage and processing. |
| Neutral (pH ~7) | Moderate to Low | Minimize exposure time; prepare fresh solutions. |
| Alkaline (pH > 8) | Low | Avoid alkaline conditions. |
| Temperature | ||
| < 4°C | High | Store solutions at refrigerated or frozen temperatures. |
| Room Temperature | Moderate | Use for short-term handling only. |
| > 60°C | Low | Avoid prolonged exposure to high temperatures. |
| Light | ||
| Dark | High | Store in amber vials or protect from light. |
| Ambient Light | Moderate | Minimize exposure during handling. |
| UV Light | Low | Avoid exposure to UV light sources. |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL).
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protect from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV or MS detector to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Prepare a solution of this compound in a stable buffer (e.g., pH 4 citrate buffer).
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) in the dark.
-
Sampling and Analysis: At various time intervals, remove a vial from each temperature and immediately cool it on ice to stop further degradation. Analyze the samples by HPLC to determine the concentration of the compound.
-
Data Analysis: Calculate the degradation rate constant at each temperature and use the Arrhenius equation to evaluate the temperature dependence of the degradation.
Visualizations
Technical Support Center: Quantification of Quercetin-3-O-sophoroside-7-O-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Quercetin-3-O-sophoroside-7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a complex flavonoid glycoside found in various plant species.[1][2] Its quantification presents several challenges:
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Structural Complexity: The presence of multiple sugar moieties (sophoroside and glucoside) makes it a large and polar molecule, which can affect its chromatographic behavior and ionization efficiency in mass spectrometry.
-
Co-elution with Isomers: Plants often contain a wide variety of structurally similar flavonoid glycosides, leading to potential co-elution and interference during chromatographic analysis.
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Matrix Effects: Complex sample matrices, such as plant extracts, can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1][3]
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Lack of Commercial Standards: Pure analytical standards of this compound may not be readily available, necessitating isolation and characterization or the use of a related compound for semi-quantitative analysis.
-
Stability: Flavonoid glycosides can be susceptible to degradation under certain conditions of pH, temperature, and light exposure.
Q2: What are the recommended analytical techniques for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) and/or Mass Spectrometry (MS) are the most suitable techniques.[4][5][6][7]
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UPLC-DAD-QToF/MS: This is a powerful combination for both identification and quantification. DAD provides UV-Vis spectral data, aiding in preliminary identification, while high-resolution mass spectrometry (QToF-MS) provides accurate mass measurements for formula determination and MS/MS fragmentation patterns for structural elucidation.[4][5]
-
HPLC/UPLC-MS/MS: Using a triple quadrupole mass spectrometer (QqQ) in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification, especially in complex matrices.
Q3: How can I mitigate matrix effects during the analysis of this compound?
Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS based quantification.[1][3] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up the sample by removing interfering substances. C18 cartridges are commonly used for the purification of flavonoids.
-
Liquid-Liquid Extraction (LLE): This can be used to partition the analyte of interest away from interfering matrix components.
-
-
Chromatographic Separation:
-
Gradient Elution: Optimizing the gradient profile can help separate the target analyte from matrix components that might cause ion suppression or enhancement.
-
Column Chemistry: Using a column with a different selectivity (e.g., phenyl-hexyl instead of C18) may improve separation from interfering compounds.
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the actual sample, which can be very effective but is more time-consuming.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. However, these are often not commercially available for complex glycosides.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible Injection Solvent3. Column Contamination or Degradation4. Inappropriate Mobile Phase pH | 1. Dilute the sample.2. Ensure the injection solvent is similar in strength to the initial mobile phase.3. Wash the column with a strong solvent or replace it.4. For acidic flavonoids, a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression due to Matrix Effects2. Suboptimal MS Source Parameters3. Degradation of the Analyte4. Incorrect MS/MS Transition | 1. Implement strategies to mitigate matrix effects (see FAQ Q3).2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analyte.3. Check for potential degradation during sample preparation and storage (see Stability section). Ensure solutions are fresh.4. Verify the precursor and product ions for the MRM transition. |
| Inconsistent Retention Times | 1. Unstable Pump Flow Rate2. Changes in Mobile Phase Composition3. Column Temperature Fluctuations4. Column Degradation | 1. Purge the pump and check for leaks.2. Ensure mobile phases are properly mixed and degassed.3. Use a column oven to maintain a constant temperature.4. Replace the column if it has degraded. |
| Difficulty in Compound Identification | 1. Lack of a Reference Standard2. Insufficient Fragmentation in MS/MS3. Co-elution with an Isomer | 1. If a standard is unavailable, use high-resolution MS to determine the elemental composition and compare fragmentation patterns with literature data for similar compounds.2. Optimize collision energy to achieve characteristic fragmentation (e.g., loss of sugar moieties).3. Improve chromatographic resolution by modifying the gradient, flow rate, or column. |
Quantitative Data
The following table summarizes the quantitative data for this compound found in different plant species from a study utilizing UPLC-DAD-QToF/MS.
| Plant Species | Plant Part | This compound Content (mg/100g dry weight) |
| Ardisia crenata (Red Berry) | Leaves | 15.8 ± 0.5 |
| Ardisia crenata (White Berry) | Leaves | 12.3 ± 0.8 |
| Ardisia japonica | Leaves | 25.4 ± 1.1 |
| Ardisia pusilla | Leaves | 18.9 ± 0.9 |
| Damnacanthus major | Leaves | 33.1 ± 1.5 |
| Damnacanthus indicus | Leaves | 21.7 ± 1.0 |
Data is adapted from a study on flavonoid glycosides in Ardisia and Damnacanthus species.
Experimental Protocols
Sample Preparation: Extraction of Flavonoid Glycosides from Plant Material
-
Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40°C) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material.
-
Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.
-
Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
UPLC-DAD-QToF/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5-30% B
-
15-20 min: 30-60% B
-
20-22 min: 60-100% B
-
22-25 min: 100% B
-
25-26 min: 100-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
DAD Detection: 254 nm and 340 nm
-
Mass Spectrometer: Waters Xevo G2-S QToF
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 100-1500
-
MS/MS Analysis: Collision energy ramped from 20 to 40 eV for fragmentation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative anti-inflammatory and antioxidant mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin 3-sophoroside-7-glucoside | C33H40O22 | CID 12960456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Item - Analysis of flavonoid glucosides from Ardisia and Damnacanthus spp. using UPLC-DAD-QToF/mS - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubility of Quercetin-3-O-sophoroside-7-O-glucoside
Welcome to the technical support center for Quercetin-3-O-sophoroside-7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this complex flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a natural compound found in various plants. Its complex structure, featuring multiple sugar moieties (a sophoroside and a glucoside) attached to a quercetin (B1663063) backbone, significantly influences its solubility. While the glycosylation generally enhances water solubility compared to the aglycone quercetin, achieving sufficient concentrations in common laboratory solvents for in vitro and in vivo studies can still be challenging. Understanding its solubility profile is critical for accurate experimental design, ensuring compound stability, and obtaining reliable results.
Q2: In which common organic solvents is this compound soluble?
Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on data for the closely related compound, Quercetin-3-O-sophoroside, and the general solubility principles of flavonoid glycosides, we can provide the following guidance. Quercetin-3-O-sophoroside is reported to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Flavonoid glycosides are also generally soluble in methanol (B129727) and ethanol (B145695).
Q3: What is the expected solubility of this compound in aqueous solutions?
This compound is expected to be sparingly soluble in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute it with the desired aqueous buffer. For a related compound, Quercetin-3-O-sophoroside, the approximate solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is 0.5 mg/mL.[1] The addition of the extra glucose molecule in this compound may slightly increase its aqueous solubility compared to this.
Q4: Are there any specific handling precautions I should take when preparing solutions?
Yes, it is advisable to handle the solid compound and its solutions with care. For preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the flavonoid. Stock solutions should be stored at -20°C or -80°C for long-term stability. Aqueous solutions are generally less stable and should ideally be prepared fresh for each experiment.[1]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve completely in the chosen solvent. | - Insufficient solvent volume.- Inappropriate solvent polarity.- Low temperature. | - Increase the solvent volume gradually.- Try a more polar organic solvent (e.g., DMSO, DMF).- Gently warm the solution (e.g., to 30-40°C) while stirring. Be cautious with temperature to avoid degradation.- Use sonication to aid dissolution. |
| Precipitation occurs when diluting an organic stock solution into an aqueous buffer. | - "Solvent shock" due to a rapid change in polarity.- The final concentration in the aqueous solution exceeds the compound's solubility limit. | - Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.- Prepare an intermediate dilution in a solvent mixture with a polarity between the stock solvent and the final aqueous buffer.- Reduce the final concentration of the compound in the aqueous solution. |
| The prepared solution appears cloudy or hazy. | - Presence of insoluble impurities.- The compound has not fully dissolved. | - Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or impurities.- Increase dissolution time with continued stirring or sonication. |
| The solution changes color over time. | - Degradation of the flavonoid due to oxidation or pH instability. | - Prepare fresh solutions before each experiment.- Store stock solutions under an inert atmosphere at low temperatures.- Ensure the pH of the final aqueous solution is within a stable range for the compound. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for the closely related compound, Quercetin-3-O-sophoroside . The solubility of this compound is expected to be in a similar range, although the additional glucose moiety may slightly alter these values.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~ 10 | [1] |
| Dimethylformamide (DMF) | ~ 3 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 | [1] |
| 1:4 DMF:PBS (pH 7.2) | ~ 0.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of DMSO to the flask to wet the solid.
-
Purge the flask with an inert gas.
-
Add DMSO to the desired final volume.
-
Vortex the solution until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
Objective: To prepare a diluted aqueous solution of this compound for use in experiments.
Materials:
-
Concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS).
-
Vortex mixer.
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While continuously vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: LC-MS Analysis of Quercetin-3-O-sophoroside-7-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of Quercetin-3-O-sophoroside-7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the LC-MS analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] These effects are a significant issue in complex matrices like plant extracts or biological fluids.[1]
Q2: What are the common sources of matrix effects in the analysis of flavonoid glycosides like this compound?
A2: Common sources of matrix effects include endogenous components from the sample, such as salts, lipids, and other phenolic compounds.[2][3] In plant extracts, pigments like chlorophyll (B73375) and other flavonoids can interfere with the ionization of the target analyte.
Q3: How can I assess the presence and extent of matrix effects in my samples?
A3: The presence of matrix effects can be evaluated using the post-extraction addition method.[3] This involves comparing the peak area of a standard solution of this compound with the peak area of the same standard spiked into a blank sample extract that has already gone through the extraction procedure. A significant difference in peak areas indicates the presence of matrix effects.[4] The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q4: What are the typical fragmentation patterns for this compound in MS/MS analysis?
A4: While specific data for this compound is limited, the fragmentation of similar quercetin (B1663063) glycosides typically involves the neutral loss of the sugar moieties. For a structurally similar compound, quercetin-3-O-glucoside-7-O-glucoside, the fragmentation pattern shows losses of the glucose units.[5] The fragmentation of the quercetin aglycone itself often results in characteristic product ions around m/z 151 and 179 due to retro-Diels-Alder (RDA) fragmentation of the C-ring.[6]
Troubleshooting Guides
Problem: Low Signal Intensity or Complete Signal Loss
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove interfering compounds. Condition the cartridge with methanol (B129727), followed by water. Load the sample extract, wash with a low-percentage organic solvent to remove polar impurities, and then elute the analyte with a higher concentration of methanol or acetonitrile.[1]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient elution profile to better separate this compound from matrix interferences. A shallower gradient can improve resolution.
-
Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl column, which may offer different selectivity for flavonoids and matrix components.
-
-
Use of an Internal Standard:
-
Employ a stable isotope-labeled internal standard (SIL-IS) of this compound if available. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction of the analyte signal. If a SIL-IS is not available, a structurally similar compound that does not occur in the sample can be used as an internal standard.
-
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause: Incompatible injection solvent, mobile phase pH issues, or column overload.
Troubleshooting Steps:
-
Injection Solvent: Ensure the injection solvent is similar in composition and strength to the initial mobile phase to avoid peak distortion.
-
Mobile Phase pH: For acidic flavonoids, using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[1]
-
Reduce Injection Volume: Injecting a smaller volume of the sample can prevent column overload, which can lead to peak fronting.
Problem: High Variability in Results
Possible Cause: Inconsistent matrix effects across different samples or sample batches.
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to compensate for consistent matrix effects.
-
Standard Addition: For highly variable matrices, the method of standard addition can be used for quantification. This involves adding known amounts of the standard to aliquots of the sample and extrapolating to determine the endogenous concentration.[3]
-
Improve Sample Homogenization: Ensure that all samples are thoroughly homogenized before extraction to minimize variability in the matrix composition.
Quantitative Data Summary
The following table summarizes representative recovery and matrix effect data for a quercetin glycoside from a pharmacokinetic study in rat plasma, which can serve as a reference for what to expect during method validation for this compound.[8]
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Quercetin Glycoside | Low | 89.06 | 92.43 |
| Medium | 91.25 | 88.58 | |
| High | 90.88 | 97.62 |
Note: This data is for a different quercetin glycoside and may not be directly representative of this compound in all matrices.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Homogenization: Grind dried plant material to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.[1]
-
Vortex for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before LC-MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.[1]
-
Sample Loading: Load the filtered extract from Protocol 1 onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of 80% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Flavonoid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatography of flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor?
An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) of 1.0. In practice, a Tf value between 0.9 and 1.2 is generally considered good.[1] For quantitative analysis, values exceeding 2.0 are often deemed unacceptable as they can compromise the accuracy of peak integration and resolution.[1]
Q2: Why is the mobile phase pH so critical for analyzing flavonoids?
Flavonoids often possess acidic hydroxyl groups. The pH of the mobile phase influences the ionization state of these groups, as well as the residual silanol (B1196071) groups on the silica-based column packing.[1][2][3] When the mobile phase pH is near the pKa of a flavonoid, both ionized and non-ionized forms can coexist, which may lead to peak broadening or splitting.[1][4] By controlling the pH, it's possible to ensure the flavonoid is in a single ionic state, resulting in sharper, more symmetrical peaks.[1] For acidic compounds like many flavonoids, maintaining the mobile phase pH at least 2 units below the analyte's pKa helps to keep it in a single, non-ionized form.[1]
Q3: Can my sample preparation method contribute to peak tailing?
Yes, inadequate sample cleanup can leave matrix components that contaminate the column, leading to peak tailing.[1][5] Furthermore, using a sample solvent that is significantly stronger than the mobile phase can cause poor peak shape.[1] It is always recommended to dissolve the sample in the mobile phase whenever possible.[1]
Q4: I am observing tailing for all peaks in my chromatogram, not just the flavonoids. What might this indicate?
If all peaks are tailing, it generally points to a system-wide problem rather than a specific chemical interaction with your analytes.[1] Common causes include a void in the column, a blocked column frit, or significant extra-column volume in the system.[1][6]
Q5: What is metal chelation and how can it cause peak tailing for flavonoids?
Metal chelation is the formation of a complex between a molecule and a metal ion.[1] Flavonoids can have structures that are effective at chelating metal ions like iron or aluminum.[1] If these metal ions are present in the HPLC system, either from the sample, mobile phase, or leached from stainless steel components, they can interact with the flavonoids and cause peak tailing.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for identifying and fixing the root cause of peak tailing in flavonoid analysis.
Caption: A logical workflow for troubleshooting flavonoid peak tailing.
Guide 2: Optimizing HPLC Parameters for Flavonoid Analysis
This section details key HPLC parameters and their impact on peak shape for flavonoids.
Table 1: Effect of Mobile Phase Parameters on Peak Shape
| Parameter | Recommended Range/Condition | Rationale for Flavonoid Analysis | Potential Issue if Not Optimized |
| Mobile Phase pH | 2-3 units below the pKa of the flavonoid (typically pH ≤ 3)[1][7] | Suppresses the ionization of both the acidic hydroxyl groups on flavonoids and residual silanol groups on the column, minimizing secondary interactions.[1][8] | Peak tailing due to simultaneous presence of ionized and non-ionized forms or interaction with ionized silanols.[1] |
| Buffer Concentration | 10-50 mM[1] | Ensures stable pH control throughout the analysis.[1] | Inconsistent retention times and peak shapes if the buffer capacity is insufficient. |
| Organic Modifier | Acetonitrile (B52724) or Methanol[1] | Acetonitrile often provides better peak shape and lower viscosity. | Methanol (B129727) can sometimes lead to broader peaks for certain flavonoids. |
| Additive | 0.1% Formic Acid or Acetic Acid[3][5] | Acts as a proton source to keep silanol groups protonated and reduce peak tailing.[5] | Significant peak tailing, especially for flavonoids with multiple hydroxyl groups. |
Table 2: Impact of Column and Sample Parameters on Peak Tailing
| Parameter | Recommendation | Rationale |
| Column Type | Use end-capped C18 columns or modern Type B silica (B1680970) columns.[3][7] | These columns have fewer active silanol groups, reducing secondary interactions that cause tailing.[3][7] |
| Guard Column | Use a guard column and replace it regularly. | Protects the analytical column from strongly retained matrix components that can cause peak tailing.[1] |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition.[1][5] | Mismatch between the sample solvent and the mobile phase can lead to peak distortion.[1] |
| Injection Volume | Reduce injection volume if column overload is suspected.[5] | Overloading the column with too much sample can lead to peak broadening and tailing.[5] |
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Analysis to Minimize Peak Tailing
Objective: To achieve sharp, symmetrical peaks for the quantification of flavonoids.
Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)
Materials:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[5]
-
Mobile Phase B: Acetonitrile.[1]
-
Sample Solvent: Initial mobile phase composition.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a stock solution of the flavonoid standard in methanol.
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Increase to 50% B
-
40-45 min: Increase to 90% B (column wash)
-
45-50 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of the target flavonoid (e.g., 280 nm or 360 nm).[5]
-
Protocol 2: Column Conditioning and Cleaning
Objective: To restore column performance and eliminate peak tailing caused by contamination.
Column Conditioning (for new columns):
-
Flush the new column with 100% acetonitrile or methanol for at least 30 minutes.
-
Gradually introduce the mobile phase, starting with a high organic content and slowly decreasing to the initial analytical conditions.
-
Equilibrate the column with the starting mobile phase composition until the baseline is stable.
Column Cleaning (to remove contaminants):
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in the reverse direction (if permitted by the manufacturer).[8] A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (for strongly adsorbed non-polar compounds)
-
Acetonitrile
-
Methanol
-
Water
-
-
Re-equilibrate the column with the analytical mobile phase in the forward direction.
Visualization of Key Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Mobile Phase for Flavoid Separation
Welcome to the technical support center for flavonoid separation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of flavonoids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of my flavonoid isomers?
Answer:
Poor resolution is a common challenge when separating structurally similar flavonoid isomers. Several factors within your High-Performance Liquid Chromatography (HPLC) method can be optimized to enhance separation.[1]
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Ensure your column is in good condition.[1]
-
System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.[1]
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.
-
Organic Modifier: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727) due to its lower viscosity.[1][2] However, switching between acetonitrile and methanol can alter selectivity, which may be advantageous for resolving specific isomer pairs.[1]
-
Acid Additives: The addition of a small percentage of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase can improve peak shape and selectivity.[1][3][4][5][6] This suppresses the ionization of phenolic hydroxyl groups in flavonoids.[1]
-
-
Gradient Elution: For complex samples containing compounds with a wide range of polarities, a gradient elution is often preferred over isocratic elution.[2][7] A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the separation of flavonoid isomers.[1]
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution.[1][8] However, excessively high temperatures may not always be beneficial and could be detrimental for some isomers.[1] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]
-
Flow Rate: Lowering the mobile phase flow rate can increase the interaction time between the analytes and the stationary phase, which may lead to better separation of closely eluting compounds.[5] Keep in mind that this will also increase the total run time.[1]
Question: My chromatogram shows peak tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and the accuracy of quantification. Here are the common causes and solutions for peak tailing and fronting:
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Interactions between the hydroxyl groups of flavonoids and residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can cause peak tailing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination: Contaminants from previous injections can interact with the analytes.
-
Solution: Flush the column with a strong solvent.[1]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Overload: Severe mass overload can also cause peak fronting.
-
Solution: Decrease the injection volume.[1]
-
Question: I'm observing fluctuating retention times in my HPLC runs. What could be the cause?
Answer:
Inconsistent retention times can make peak identification and quantification unreliable. Here are potential causes and their solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase before starting a sequence.
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention time. The composition of the mobile phase is a critical factor, and even a 1% error in the organic solvent amount can change retention time by 5-15%.
-
Solution: Prepare the mobile phase gravimetrically for better accuracy. Ensure mobile phase bottles are well-sealed to prevent evaporation.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase for separating flavonoids?
A1: There is no single "ideal" mobile phase, as the optimal conditions depend on the specific flavonoids being analyzed. However, a common starting point for reversed-phase HPLC is a gradient elution using:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid).[1][5][6]
-
Solvent B: Acetonitrile or methanol.
The pH of the mobile phase can significantly impact the retention and peak shape of flavonoids by altering their ionization state.[9]
Q2: Should I use isocratic or gradient elution for flavonoid analysis?
A2: The choice depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can provide better resolution for samples with a few flavonoids of similar polarity.[2][7][10][11]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures of flavonoids with a wide range of polarities.[2][7] It can lead to sharper peaks, reduced analysis time, and improved sensitivity.[2][11][12]
Q3: Can I use methanol instead of acetonitrile in my mobile phase?
A3: Yes, methanol can be used as the organic modifier. However, acetonitrile generally has a lower viscosity, which can result in better peak efficiency and lower back pressure.[1][2][13] In some cases, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, which might be advantageous for resolving specific flavonoid pairs.[1][14]
Q4: What detection wavelength should I use for flavonoids?
A4: Most flavonoids exhibit strong UV absorbance between 254 nm and 370 nm.[1] A diode-array detector (DAD) is highly recommended as it allows for monitoring at multiple wavelengths and can help in the identification of different flavonoid classes based on their spectral characteristics.[15]
Data Presentation
Table 1: Comparison of Common Organic Modifiers for Flavonoid Separation
| Feature | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Viscosity (in water mixtures) | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different from Methanol | Different from Acetonitrile |
| Advantages | Better peak efficiency, lower back pressure, suitable for low UV detection.[1][13] | Lower cost, less toxic.[13] |
| Disadvantages | Higher cost, more toxic.[13] | Higher viscosity can lead to broader peaks and higher back pressure.[13] |
Table 2: Effect of Mobile Phase Additives on Flavonoid Separation
| Additive | Typical Concentration | Purpose | Effect |
| Formic Acid | 0.05% - 0.1% (v/v) | pH adjustment, ion suppression | Improves peak shape (reduces tailing), enhances selectivity.[1][4] |
| Acetic Acid | 0.1% - 2% (v/v) | pH adjustment, ion suppression | Similar to formic acid, can improve peak shape and resolution.[3][6] |
| Phosphoric Acid | 0.03% - 0.1% (v/v) | pH adjustment, ion suppression | Effective for suppressing silanol interactions and improving peak symmetry.[1][5][14] |
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Profiling
This protocol provides a starting point for developing a separation method for a complex mixture of flavonoids.
-
Instrumentation: A standard HPLC or UPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size or 250 mm x 4.6 mm, 5 µm particle size).[1][4]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B
-
Followed by a wash and re-equilibration step.
-
-
Detection: Diode-array detector monitoring at wavelengths relevant to flavonoids (e.g., 280 nm, 320 nm, 355 nm, and 360 nm).[1][4][16]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.[1]
Visualizations
Caption: General experimental workflow for HPLC analysis of flavonoids.
Caption: Troubleshooting workflow for poor resolution of flavonoid isomers.
Caption: Decision tree for troubleshooting HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. bepls.com [bepls.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating HPLC Methods for the Analysis of Quercetin-3-O-sophoroside-7-O-glucoside and Related Flavonoid Glycosides
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoid glycosides like Quercetin-3-O-sophoroside-7-O-glucoside is critical for quality control, pharmacokinetic studies, and the overall development of plant-based therapeutics. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC and its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), for the analysis of quercetin (B1663063) glycosides, supported by experimental data and detailed protocols to aid in the validation of new analytical methods.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws comparisons from validated methods for structurally similar and co-eluting quercetin glycosides. This information serves as a robust starting point for developing and validating a method for the target compound.
Performance Data: A Quantitative Comparison of HPLC and UPLC/UHPLC Methods
The choice between HPLC and UPLC/UHPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and solvent consumption. UPLC, with its use of sub-2 µm particle columns, generally offers significant advantages in speed and efficiency. The following table summarizes typical performance data for the analysis of various quercetin glycosides, providing a comparative overview of what can be expected when developing a method for this compound.
| Parameter | HPLC Method 1 (Quercetin-3-O-β-D-glucoside) | HPLC Method 2 (Quercetin) | UPLC/UHPLC Method (General Flavonoids) |
| Column | YMC Pack Pro C18 (50 mm × 4.6 mm, 5 µm) | Inertsil C18 (250 mm × 4.6 mm, 5 µm) | C18 (e.g., Acquity UPLC BEH C18, <2 µm) |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile (50:50) | Methanol (B129727):Water (75:25 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 - 0.6 mL/min |
| Detection (UV) | 255 nm | 397 nm | Diode Array Detector (DAD) at 254-370 nm |
| Retention Time | 11.213 min | 3.6 min | Typically < 5 minutes |
| Linearity (Range) | 4.0–60 µg/mL | 2-12 µg/mL | Wide range, e.g., 0.2 to 200 µg/ml |
| Correlation (r²) | > 0.99 | 0.996 | > 0.999 |
| LOD | 1.33 µg/mL | 0.046 µg/mL | Generally lower than HPLC |
| LOQ | 4.0 µg/mL | 0.14 µg/mL | Generally lower than HPLC |
| Accuracy (% Recovery) | 93.53–103.75% | 88.6% and 110.7% | Typically 95-105% |
| Precision (%RSD) | < 2.0% | < 10% | < 2.0% |
Experimental Protocols: A Guide to Method Validation
The following protocols provide a detailed methodology for the key experiments required to validate an HPLC method for this compound, based on established practices for similar flavonoid glycosides.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., plant extract, plasma, formulation). A typical extraction procedure for a plant matrix involves:
-
Homogenization of the sample material.
-
Extraction with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or reflux.
-
Filtration of the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Chromatographic Conditions (Starting Point)
-
HPLC System: A standard
A Comparative Guide to the Biological Activities of Quercetin-3-O-sophoroside-7-O-glucoside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the flavonoid glycoside, Quercetin-3-O-sophoroside-7-O-glucoside, and its aglycone parent compound, Quercetin (B1663063). This objective analysis, supported by experimental data, aims to elucidate the therapeutic potential of these compounds in key areas of biomedical research.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Quercetin | Key Findings |
| Antioxidant Activity | Possesses antioxidant properties. | Potent antioxidant with well-documented radical scavenging activities. | Quercetin aglycone generally exhibits stronger in vitro antioxidant activity than its glycoside derivatives. The presence of sugar moieties can affect the molecule's ability to donate hydrogen atoms. |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects by reducing pro-inflammatory markers. | Exhibits significant anti-inflammatory properties through the modulation of key signaling pathways. | Both compounds show anti-inflammatory potential, but quercetin's mechanisms are more extensively characterized. |
| Anticancer Activity | Data is limited. | Broad-spectrum anticancer activity against various cancer cell lines. | Quercetin has been shown to induce apoptosis and inhibit cell proliferation in numerous cancer models. The anticancer potential of this compound requires further investigation, though studies on other quercetin glycosides suggest potentially lower in vitro potency compared to the aglycone. |
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and Quercetin. It is important to note that direct comparative studies are limited, and data is often from different experimental setups.
Antioxidant Activity
| Compound | Assay | IC50/EC50 Value | Reference |
| This compound | DPPH | 245.5 µM (EC50) | [1] |
| ABTS | 68.8 µM (EC50) | [1] | |
| Quercetin | DPPH | 19.17 µg/ml (IC50) | [2] |
| H2O2 Scavenging | 36.22 µg/ml (IC50) | [2] | |
| DPPH | 4.60 ± 0.3 µM (IC50) | [3] | |
| ABTS | 48.0 ± 4.4 µM (IC50) | [3] |
IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration required to inhibit or effect a biological process by 50%. Lower values indicate higher potency.
Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Reference |
| Quercetin | MCF-7 (Breast Cancer) | 23.1 µM | [4] |
| HepG2 (Liver Cancer) | Not explicitly stated, but inhibits proliferation | [5] | |
| Caco-2 (Colon Cancer) | 79 µg/mL (for Quercetin-3-O-glucoside) | [5] | |
| MDA-MB-231 (Breast Cancer) | 85 µM |
Experimental Protocols
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured. A decrease in absorbance indicates scavenging of the DPPH radical.
-
The percentage of scavenging activity is calculated, and the EC50 value is determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the EC50 value is determined.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).
-
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
-
Signaling Pathway Diagrams
Quercetin's Anti-inflammatory Signaling Pathway
Caption: Quercetin's inhibition of inflammatory pathways.
Quercetin's Anticancer Signaling Pathway
Caption: Quercetin's pro-apoptotic and anti-proliferative effects.
General Experimental Workflow for In Vitro Biological Activity Screening
Caption: Workflow for in vitro biological activity assessment.
Conclusion
Quercetin is a well-established bioactive flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties demonstrated in numerous in vitro and in vivo studies. Its glycosylated derivative, this compound, also exhibits biological activity, particularly in the antioxidant and anti-inflammatory realms.
Based on the available evidence, quercetin aglycone generally displays superior potency in in vitro assays compared to its glycosides. This is often attributed to the presence of free hydroxyl groups that are crucial for radical scavenging and interaction with cellular targets. However, glycosylation can enhance the bioavailability of quercetin, which may lead to significant in vivo effects.
Further research is warranted to directly compare the biological activities of this compound and quercetin under identical experimental conditions. In particular, the anticancer potential of this specific glycoside and its impact on key signaling pathways remain important areas for future investigation. Understanding the structure-activity relationship between quercetin and its various glycosides is critical for the development of novel therapeutic agents derived from these natural compounds.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the anti-cancer effect of quercetin on HepG2 cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]
The Aglycone Advantage: A Comparative Guide to the Antioxidant Activity of Quercetin and Its Glycosides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant potential of quercetin (B1663063) and its glycosidic forms is crucial for harnessing their therapeutic benefits. This guide provides an objective comparison, supported by experimental data, to elucidate the structure-activity relationships that govern their antioxidant efficacy.
Quercetin, a prominent dietary flavonoid, is renowned for its potent antioxidant properties, which are primarily attributed to its unique chemical structure featuring multiple hydroxyl groups.[1] However, in nature and in dietary supplements, quercetin often exists as glycosides, where a sugar moiety is attached to one of its hydroxyl groups. This glycosylation significantly impacts its bioavailability and, critically, its antioxidant activity. Experimental evidence consistently demonstrates that quercetin in its aglycone form (without the sugar molecule) exhibits superior antioxidant capacity compared to its glycosidic counterparts in various in vitro assays.[2][3] This difference is largely due to the fact that the process of glycosylation blocks the free hydroxyl groups that are essential for scavenging free radicals.[4]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of quercetin and its glycosides has been evaluated using a variety of assays that measure their ability to neutralize free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or chemical process by 50%, is a common metric for this evaluation. A lower IC50 value signifies a higher antioxidant activity. The data presented below, compiled from multiple studies, consistently shows lower IC50 values for quercetin aglycone across different antioxidant assays when compared to its glycosides.
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [3] |
| Quercetin | ABTS | 48.0 ± 4.4 µM | [3] |
| Quercetin | H2O2 Scavenging | 36.22 µg/ml | [5] |
| Quercetin | DPPH | 19.17 µg/ml | [5] |
| Quercetin | DPPH | 0.55 µg/ml | [3] |
| Quercetin | ABTS | 1.17 µg/ml | [3] |
| Quercetin-3-O-glucoside (Isoquercitrin) | DPPH | Higher than Quercetin | [2] |
| Quercetin-3-O-rutinoside (Rutin) | DPPH | Higher than Quercetin | [2][6] |
| Quercetin-3-O-galactoside (Hyperoside) | DPPH | Higher than Quercetin | [2] |
| Quercetin-3,4′-di-O-glucoside | DPPH | Low activity | [4] |
The Structural Basis for Antioxidant Activity
The antioxidant activity of flavonoids like quercetin is intrinsically linked to their molecular structure. Key features that contribute to their radical-scavenging ability include:
-
An ortho-dihydroxy (catechol) group in the B-ring.[1]
-
A 2,3-double bond in the C-ring.[1]
-
Hydroxyl substitutions at positions 3 and 5.[1]
Theoretical studies based on density functional theory (DFT) have elucidated the mechanisms behind quercetin's antioxidant action, which primarily involve hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[7][8][9] The hydroxyl groups on the B and C rings are the main contributors to this activity.[7][8] When a sugar molecule is attached to one of these crucial hydroxyl groups, particularly at the 3-position, the molecule's ability to donate a hydrogen atom or an electron to a free radical is diminished, resulting in a lower antioxidant potential.[4]
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, this section details the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, simple, and sensitive method to evaluate the free radical scavenging capacity of antioxidants.[5][10]
Principle: DPPH is a stable free radical with a deep purple color and a maximum absorbance at around 517 nm.[10] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[10] The decrease in absorbance is proportional to the antioxidant's scavenging activity.[5]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[10][11]
-
Sample Preparation: The test compounds (quercetin and its glycosides) and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.[10]
-
Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.[10] A blank containing only the solvent and DPPH is also prepared.[12]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[10][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for assessing the total antioxidant capacity of various substances.[14]
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore with a characteristic absorbance at 734 nm.[14][15] Antioxidants in the sample reduce the ABTS•+, causing the solution to decolorize. The extent of decolorization is proportional to the antioxidant's concentration and activity.[14]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use.[15][16]
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared at different concentrations.[14]
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[14] A specific volume of the sample or standard is then added to the diluted ABTS•+ solution.[14]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 5 minutes).[14]
-
Measurement: The absorbance at 734 nm is recorded.[14]
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.[14]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compounds.[17][18][19]
Principle: This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants that can penetrate the cells will inhibit this oxidation, leading to a reduction in fluorescence.[17][18][20]
Protocol:
-
Cell Culture: Human hepatocarcinoma HepG2 cells are typically seeded in a 96-well microplate and cultured until they reach confluence.[17][19]
-
Loading with DCFH-DA: The cells are washed and then treated with a solution of DCFH-DA.[20]
-
Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds (quercetin and its glycosides) or a quercetin standard.[20]
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells to induce oxidative stress.[17][18][19]
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader with excitation at 485 nm and emission at 538 nm.[20]
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents (QE).[17][18]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway influenced by antioxidants and a typical experimental workflow for comparing their activity.
Caption: Nrf2-Keap1 signaling pathway activation by quercetin.
Caption: Experimental workflow for antioxidant activity comparison.
References
- 1. agrifoodscience.com [agrifoodscience.com]
- 2. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. onions-usa.org [onions-usa.org]
- 5. nehu.ac.in [nehu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. zen-bio.com [zen-bio.com]
A Comparative Guide to the Bioavailability of Quercetin-3-O-sophoroside-7-O-glucoside and its Aglycone, Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of Quercetin-3-O-sophoroside-7-O-glucoside (Q3S7G) and its aglycone, quercetin (B1663063). The information presented herein is based on experimental data from preclinical and clinical studies, offering insights into their absorption, metabolism, and pharmacokinetic profiles.
Executive Summary
The bioavailability of quercetin is significantly influenced by its glycosidic form. While quercetin aglycone can be absorbed, its glycosidic counterparts, particularly those with glucose moieties, often exhibit enhanced absorption characteristics. The sugar moiety plays a crucial role in the transport and subsequent metabolism of the flavonoid.[1][2] Studies on various quercetin glycosides suggest that the type and position of the sugar molecule dictate the primary site and mechanism of absorption, ultimately affecting the concentration of quercetin and its metabolites in systemic circulation.[1][2][3]
Direct comparative pharmacokinetic data for this compound is limited. However, a key study on a closely related compound, quercetin-3-O-sophoroside, revealed that it can be absorbed intact in the jejunum of rats, a novel finding suggesting a different absorption mechanism compared to other glycosides that require deglycosylation prior to absorption.[4][5] This suggests that the bioavailability of complex glycosides like Q3S7G may not follow the same metabolic fate as simpler glucosides.
In general, after oral administration, quercetin glycosides are either hydrolyzed by intestinal enzymes to the aglycone before absorption or absorbed directly and then metabolized.[6][7] The absorbed quercetin, whether from the aglycone or a glycoside, undergoes extensive phase II metabolism in the enterocytes and liver, resulting in glucuronidated, sulfated, and methylated metabolites being the primary forms found in plasma.[3][8]
Quantitative Data Comparison
Table 1: Comparative Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats Following Oral Administration
| Compound | Dose | Cmax (µg/mL) | Tmax (min) | AUC₀₋t (mg/L*min) | Reference |
| Quercetin (Aglycone) | 50 mg/kg | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | [9] |
| Isoquercitrin (Quercetin-3-O-glucoside) | 50 mg/kg | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 | [9] |
| Quercetin-3-O-β-D-glucuronide | 50 mg/kg | - | - | 962.7 ± 602.3 (as QG) | [9][10] |
Note: The data for Isoquercitrin shows a lower Cmax and AUC for the parent compound compared to the aglycone, which may seem counterintuitive. However, this is because the glycoside is rapidly metabolized to quercetin and its conjugates. The study also measured the appearance of quercetin and its glucuronide after administration of the glycoside, indicating significant absorption and conversion.[9][10] Another study in rats showed that plasma concentrations of quercetin metabolites were significantly higher after administration of quercetin-3-glucoside (B1262563) compared to the aglycone.[2]
A study on quercetin-3-O-sophoroside in a rat model found that intact, methylated, sulfated, and both methylated and sulfated forms of the sophoroside were present in the plasma after jejunal administration, indicating absorption without prior deglycosylation.[4][5] This is a significant finding as it suggests a different absorption pathway for this particular glycoside.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the bioavailability of quercetin and its glycosides.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of orally administered quercetin aglycone and its glycosides.
Animal Model: Male Sprague-Dawley rats (220-250 g) are typically used.[11] The animals are housed in controlled conditions (23 ± 2 °C, 12 h light/dark cycle, 50% relative humidity) and acclimatized for at least one week before the experiment.[11] Animals are fasted for 12 hours prior to dosing, with free access to water.[11]
Dosing:
-
Test Articles: Quercetin aglycone and this compound are suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) sodium solution).[11]
-
Administration: A single oral dose (e.g., 50 mg/kg) is administered via oral gavage.[9][10]
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or femoral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.[12]
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4 °C) and stored at -80 °C until analysis.[12]
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation.[9][10] An internal standard is added to the samples before processing.
-
Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water with a modifier like formic acid.[9][10][13]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[9][10][13]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the plasma concentration-time data using non-compartmental analysis.[9][10]
Visualizations
Experimental Workflow
Caption: Workflow of a typical in vivo pharmacokinetic study.
Metabolic Pathway of Quercetin Glycosides
Caption: Simplified metabolic pathway of quercetin glycosides.
Conclusion
The bioavailability of this compound is expected to differ from its aglycone, quercetin, likely involving a distinct absorption mechanism. While direct comparative pharmacokinetic data is scarce, evidence from related quercetin glycosides suggests that the sugar moieties are critical determinants of absorption and metabolism. The finding that quercetin-3-O-sophoroside can be absorbed intact highlights the need for further research to fully elucidate the metabolic fate of complex quercetin glycosides like Q3S7G. For drug development professionals, understanding these differences is crucial for predicting the in vivo efficacy and for the rational design of formulations to optimize the delivery and therapeutic potential of quercetin-based compounds.
References
- 1. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of the absorption and metabolism of the major quercetin in brassica, quercetin-3-O-sophoroside, to that of quercetin aglycone, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 8. Identification of quercetin glucuronides in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 10. research.vu.nl [research.vu.nl]
- 11. akjournals.com [akjournals.com]
- 12. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Methods for Flavonoid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of flavonoids is paramount. The choice of analytical methodology can significantly impact the reliability and efficiency of research and quality control processes. This guide provides a comprehensive comparison of common analytical techniques used for flavonoid analysis: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This objective comparison, supported by experimental data and detailed protocols, will aid in the selection and cross-validation of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between speed, sensitivity, and cost. The following table summarizes typical performance data for the analysis of flavonoids, offering a clear comparison of the key validation parameters for each technique.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | UV-Visible (UV-Vis) Spectrophotometry | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[1] | > 0.999 | > 0.998[2][3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.04 - 10 µg/mL | ~3.4x lower than HPLC | 0.043 - 0.1515 µg/mL[3][5] | 4.7 - 12.9 µg/L |
| Limit of Quantification (LOQ) | 0.12 - 30 µg/mL | ~3.4x lower than HPLC | 1.303 - 0.4592 µg/mL[3][5] | 14.1 - 38.7 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 97 - 103%[3] | 92 - 108% |
| Precision (%RSD) | < 2% | < 1.5% | < 2%[3] | < 5% |
| Analysis Time per Sample | ~9.2 min[6] | ~2.7 min[6] | < 5 min | 15 - 20 min |
| Specificity | High | Very High | Low (Measures total flavonoids) | Very High |
| Cost | Moderate | High | Low | Very High |
Experimental Workflows and Signaling Pathways
A critical step in modernizing analytical workflows is the transfer and cross-validation of methods, for instance, from a well-established HPLC method to a more rapid UPLC method. This process ensures that the new method maintains data integrity and produces comparable results.[6] The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for flavonoid analysis.
Caption: Cross-validation workflow for flavonoid analysis.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible scientific research. The following sections provide comprehensive methodologies for flavonoid extraction and analysis using the compared techniques.
Flavonoid Extraction from Plant Material
This protocol is a general procedure that can be adapted for various plant materials.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (or 70% ethanol)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of the dried plant powder into a conical flask.
-
Add 20 mL of methanol (or 70% ethanol) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction of flavonoids.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into a vial for analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm or 365 nm, depending on the flavonoid of interest.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a series of standard solutions of the flavonoid of interest (e.g., quercetin (B1663063), rutin) in methanol at known concentrations to create a calibration curve.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared plant extract and standard solutions onto the column.
-
Run the gradient elution program to separate the flavonoids. A typical gradient might be: 0-20 min, 30-70% B; 20-22 min, 70-100% B; 22-30 min, 100% B.
-
Identify the flavonoids in the sample by comparing their retention times with those of the standards.
-
Quantify the flavonoids by integrating the peak areas and comparing them to the calibration curve.
Ultra-Performance Liquid Chromatography (UPLC) Analysis
Instrumentation and Conditions:
-
UPLC System: A UPLC system capable of high-pressure operation, with a pump, autosampler, column manager, and a suitable detector (e.g., DAD, TUV).
-
Column: A sub-2 µm particle size column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase: Similar to HPLC, a gradient of aqueous formic acid (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: As per the flavonoid of interest.
-
Injection Volume: 2 µL.
Procedure:
-
Follow the same procedure for standard preparation and system equilibration as for HPLC.
-
Due to the higher efficiency of UPLC, the gradient elution program will be much shorter. For example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B.
-
Identification and quantification are performed in the same manner as HPLC, by comparing retention times and peak areas to a calibration curve.
UV-Visible (UV-Vis) Spectrophotometric Analysis (Total Flavonoid Content)
This method, often referred to as the aluminum chloride colorimetric method, is used to determine the total flavonoid content.
Materials:
-
Plant extract
-
Methanol
-
10% Aluminum chloride (AlCl₃) solution
-
1 M Potassium acetate (B1210297) solution
-
UV-Vis Spectrophotometer
Procedure:
-
Pipette 0.5 mL of the plant extract into a test tube.
-
Add 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, and 0.1 mL of 1 M potassium acetate.
-
Add 2.8 mL of distilled water and vortex the mixture.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415 nm).
-
Prepare a calibration curve using a standard flavonoid, such as quercetin, at various concentrations.
-
Calculate the total flavonoid content of the sample, expressed as quercetin equivalents (QE), by comparing its absorbance to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids.
-
Chromatographic Conditions: Similar to HPLC or UPLC, but optimized for compatibility with the mass spectrometer.
-
Mass Spectrometry Parameters: Optimized for the specific flavonoids being analyzed, including precursor and product ion selection for Multiple Reaction Monitoring (MRM).
Procedure:
-
The sample preparation and chromatographic separation are similar to HPLC or UPLC.
-
The eluent from the chromatography column is introduced into the mass spectrometer's ionization source.
-
The mass spectrometer is operated in a specific mode (e.g., MRM) to selectively detect and quantify the target flavonoids with high sensitivity and specificity.
-
Quantification is typically achieved using an internal standard and a calibration curve generated from the analysis of standard solutions.
By understanding the performance characteristics and methodologies of these analytical techniques, researchers can make informed decisions about the most appropriate method for their specific application and confidently cross-validate their results to ensure the highest data quality.
References
The Quest for Quercetin Glycosides: A Comparative Guide to Solvent Extraction Efficiency
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of the extraction efficiency of various solvents for quercetin (B1663063) glycosides, supported by experimental data and detailed protocols. We delve into the nuances of solvent polarity and its impact on yield, offering a clear path to optimizing your extraction strategy.
Quercetin, a potent antioxidant flavonoid, and its glycosidic forms are of significant interest for their potential health benefits.[1] The choice of solvent is a crucial factor that dictates the success of extracting these valuable compounds from plant matrices.[2] This guide synthesizes data from multiple studies to provide a clear comparison of common solvents and their effectiveness in isolating quercetin glycosides.
Comparative Extraction Efficiency of Solvents
The efficiency of a solvent in extracting quercetin glycosides is largely dependent on its polarity and its ability to solubilize these specific compounds. The following table summarizes quantitative data from various studies, comparing the yields of quercetin and its glycosides using different solvents.
| Plant Material | Quercetin Glycoside(s) | Solvent System | Extraction Method | Yield | Reference |
| 'Idared' Apple Peels | Quercetin, Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside | Methanol (B129727) | Ultrasonication | Highest recovery compared to acetone, ethyl acetate, water, and chloroform (B151607).[2] | [2] |
| 'Idared' Apple Peels | Quercetin and its glycosides | 80% - 100% (v/v) Methanol | Ultrasonication (15 min) | Optimum extraction conditions.[3] | [3] |
| Raphanus sativus L. Leaves | Quercetin | Methanol | Ultrasonic Assisted Extraction (UAE) | 11.8% | [4] |
| Raphanus sativus L. Leaves | Quercetin | Ethanol (B145695) | Soxhlet | Not specified, but lower than Methanol with UAE.[4] | [4] |
| Raphanus sativus L. Leaves | Quercetin | Water | Soxhlet | Not specified, but lower than Methanol with UAE.[4] | [4] |
| Raphanus sativus L. Leaves | Quercetin | Chloroform | Soxhlet | Not specified, but lower than Methanol with UAE.[4] | [4] |
| Pistacia eurycarpa | Quercetin | Ethanol | Soxhlet | 84.037 mg/g | [5] |
| Pistacia eurycarpa | Quercetin | Chloroform | Soxhlet | 67.148 mg/g | [5] |
| Pistacia eurycarpa | Quercetin | Water | Soxhlet | 24.629 mg/g | [5] |
| Red Kidney Bean | Quercetin | 60% (w/w) Acetone | Microwave-Assisted Extraction | 35.8 mg/g | |
| Onion Solid Wastes | Total Quercetin | 59% Ethanol | Ultrasound-Assisted Extraction | 11.08 mg/g (dry weight) | [6] |
| Onion Skin | Quercetin | 69.7% Ethanol | Microwave-Assisted Extraction | Higher yield than UAE and CSE.[7] | [7] |
| Onion Skin | Quercetin | 43.8% Ethanol | Ultrasound-Assisted Extraction | Lower yield than MAE.[7] | [7] |
| Onion Skin | Quercetin | 59.3% Ethanol | Conventional Solvent Extraction | Lower yield than MAE and UAE.[7] | [7] |
Key Findings:
-
Methanol and Ethanol Dominance: Across multiple studies, methanol and ethanol, often in aqueous solutions, consistently demonstrate superior extraction efficiency for quercetin and its glycosides.[2][4][5] Their polarity aligns well with the chemical nature of these flavonoids.
-
Aqueous Mixtures Enhance Efficiency: The use of aqueous solutions of methanol and ethanol (e.g., 80% methanol or 59-70% ethanol) is frequently reported as optimal.[2][6][7] This is likely due to the enhanced solubility of the more polar glycosides in the presence of water, while the organic solvent component effectively dissolves the aglycone and less polar glycosides.
-
Acetone as a Viable Alternative: Acetone, particularly in aqueous mixtures, has also been shown to be an effective solvent for quercetin extraction, in some cases rivaling the efficiency of alcohols.
-
Limited Efficacy of Non-Polar and Highly Polar Solvents: Solvents at the extremes of the polarity spectrum, such as chloroform (non-polar) and pure water (highly polar), generally exhibit lower extraction efficiencies for quercetin glycosides.[2][5] While quercetin glycosides have some water solubility due to the sugar moiety, they are often not sufficiently soluble for high-yield extraction in water alone.[1]
-
Impact of Extraction Technique: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction yields and reduce extraction times compared to conventional methods like maceration or Soxhlet extraction.[4][7]
Experimental Protocols
The following are generalized experimental protocols for the extraction of quercetin glycosides, based on methodologies cited in the reviewed literature.
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol is a common and efficient method for extracting quercetin glycosides from plant materials.
1. Sample Preparation:
-
Air-dry or freeze-dry the plant material to a constant weight.[8]
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[8]
-
Store the powdered material in an airtight, light-protected container at a low temperature (-20°C) until extraction.[8]
2. Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1-10 g) and place it in an Erlenmeyer flask.[8]
-
Add the chosen solvent (e.g., 80% methanol in water) at a specified solid-to-solvent ratio (e.g., 1:20 to 1:50 w/v).[2][5]
-
Place the flask in an ultrasonic bath.[8]
-
Sonicate the mixture for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 25-50°C).[4][5]
3. Post-Extraction Processing:
-
After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the solid material.[8]
-
Decant the supernatant and filter it through filter paper (e.g., Whatman No. 1) or a 0.45 µm syringe filter to remove any remaining particulate matter.[8]
-
The filtrate can then be concentrated using a rotary evaporator at a controlled temperature (e.g., 40°C).[5]
-
The concentrated extract is then ready for quantification by methods such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is another advanced technique that can accelerate the extraction process.
1. Sample Preparation:
-
Follow the same sample preparation steps as in the UAE protocol.
2. Extraction:
-
Mix a known weight of the powdered plant material (e.g., 10 g) with the selected solvent (e.g., 60% w/w acetone) at a specific solvent-to-solid ratio (e.g., 10:1).
-
Place the mixture in a microwave-safe vessel.
-
Apply microwave irradiation at a specific power (e.g., 160-800 W) for a short duration (e.g., 1-5 minutes).[9]
3. Post-Extraction Processing:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.[10]
-
The extract can then be concentrated and analyzed as described in the UAE protocol.
Visualizing the Extraction Workflow
The following diagram illustrates a typical workflow for the solvent extraction of quercetin glycosides, from sample preparation to final analysis.
Caption: General workflow for quercetin glycoside extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from ‘Idared’ Apple Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-sonication-assisted solvent extraction of quercetin glycosides from 'Idared' apple peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. imrpress.com [imrpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted extraction of quercetin and acid degradation of its glycosides in Psidium guajava leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Efficacy of Quercetin Glycosides: A Comparative Analysis
A comprehensive comparison of the in vivo and in vitro efficacy of the specific compound Quercetin-3-O-sophoroside-7-O-glucoside is currently not feasible due to a lack of available scientific literature detailing its biological activity in these distinct settings. Research to date has primarily focused on the identification and quantification of this flavonoid in various plant species, particularly within the Brassica genus. While studies have investigated the antioxidant properties of plant extracts containing this compound, specific data on the efficacy of the isolated compound in either living organisms (in vivo) or controlled laboratory settings (in vitro) is not sufficiently documented to provide a direct comparative analysis as requested.
To address the user's core requirements for a data-driven comparison, this guide will instead focus on a closely related and more extensively studied compound: Quercetin-3-O-glucoside (Q3G) , also known as isoquercitrin. This common quercetin (B1663063) glycoside has been the subject of numerous studies, providing the necessary data to compare its performance in both in vivo and in vitro models.
Quercetin-3-O-glucoside (Q3G): A Comparative Efficacy Guide
This guide provides a detailed comparison of the in vivo and in vitro efficacy of Quercetin-3-O-glucoside, presenting quantitative data, experimental methodologies, and relevant biological pathways.
Data Presentation: In Vitro vs. In Vivo Efficacy of Q3G
The following tables summarize the quantitative data from various studies, highlighting the efficacy of Q3G in different experimental contexts.
Table 1: In Vitro Efficacy of Quercetin-3-O-glucoside (Q3G)
| Assay Type | Cell Line | Target | Key Findings | Reference |
| Cytotoxicity Assay | Caco-2 (human colorectal adenocarcinoma) | Cancer Cell Viability | IC50: 79 µg/mL | [1] |
| Cytotoxicity Assay | HepG2 (human liver cancer) | Cancer Cell Viability | IC50: 150 µg/mL | [1] |
| Cytotoxicity Assay | HEK293 (human embryonic kidney) | Normal Cell Viability | IC50: 186 µg/mL | [1] |
| Antiviral Assay | Vero E6 (monkey kidney epithelial) | Ebola Virus (EBOV-GFP) | EC50: 10 µM | [2] |
| Anti-leishmanial Assay | Leishmania tropica promastigotes | Parasite Viability | 97.01 ± 0.08% inhibition at 200 µg/mL after 48 hours | [3] |
| Antioxidant Assay | N/A | DPPH Radical Scavenging | Significant antioxidant activity | [1] |
Table 2: In Vivo Efficacy of Quercetin-3-O-glucoside (Q3G)
| Animal Model | Condition | Dosage | Key Findings | Reference |
| BALB/c mice | Leishmania tropica infection | 200 µg/mL | 91% cure rate of intracellular amastigotes; decreased mean lesion size to 0.41 ± 0.21 mm | [3][4] |
| C57BL/6 mice | Ebola Virus (Mayinga variant) infection | 50 mg/kg (prophylactic) | 90% survival rate | [2] |
| Rats | Pharmacokinetic study | 50 mg/kg (oral) | Readily absorbed and metabolized | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the replication and validation of findings.
1. In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Culture: Human cancer cell lines (Caco-2, HepG2) and a non-cancer cell line (HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Quercetin-3-O-glucoside for a specified period (e.g., 24-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
2. In Vivo Anti-leishmanial Activity in BALB/c Mice [3][4]
-
Animal Model: BALB/c mice are infected with Leishmania tropica promastigotes in the footpad.
-
Treatment: After the development of a lesion, mice are treated with Quercetin-3-O-glucoside (e.g., via intraperitoneal injection) at a specific dose and frequency. A control group receives a placebo.
-
Efficacy Evaluation:
-
Lesion Size: The diameter of the footpad lesion is measured regularly using a caliper.
-
Parasite Load: At the end of the experiment, the number of intracellular amastigotes in macrophages is determined from spleen and liver samples using microscopic examination after Giemsa staining.
-
-
Data Analysis: The percentage of cure and the reduction in lesion size are calculated by comparing the treated group with the control group.
Signaling Pathways and Experimental Workflows
The biological effects of Quercetin-3-O-glucoside are often mediated through its interaction with various cellular signaling pathways.
Antiviral Mechanism of Action against Ebola Virus
Quercetin-3-O-glucoside has been shown to inhibit the early stages of Ebola virus entry into host cells.[2] The proposed mechanism involves the interference with viral glycoprotein (B1211001) (GP)-mediated attachment and/or fusion with the host cell membrane.
Caption: Proposed mechanism of Quercetin-3-O-glucoside (Q3G) inhibiting Ebola virus entry.
General Experimental Workflow for Efficacy Testing
The process of evaluating the efficacy of a compound like Quercetin-3-O-glucoside typically follows a structured workflow, moving from initial in vitro screening to more complex in vivo studies.
Caption: General workflow for evaluating the efficacy of a natural compound.
References
A Structural Showdown: Unraveling the Nuances of Quercetin Sophorosides for Researchers
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth structural and functional comparison of various quercetin (B1663063) sophorosides, a class of flavonoid glycosides with significant therapeutic potential. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to empower researchers in navigating the subtle yet critical differences among these compounds, thereby facilitating informed decisions in drug discovery and development.
Structural Comparison: The Glycosidic Variable
Quercetin, a potent antioxidant flavonol, serves as the aglycone backbone for a variety of glycosides. Sophorosides are distinguished by the attachment of sophorose, a disaccharide of two glucose units linked by a β-1,2 bond. Variations in quercetin sophorosides arise from the number and position of these sophorose units, as well as the addition of other sugar moieties. This guide focuses on the structural differences between key quercetin sophorosides.
Table 1: Structural and Chemical Properties of Quercetin and its Sophoroside Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| Quercetin (Aglycone) | C₁₅H₁₀O₇ | 302.24 | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |
| Quercetin-3-O-sophoroside [1] | C₂₇H₃₀O₁₇ | 626.52 | 3-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| Quercetin-3-O-sophorotrioside [2] | C₃₃H₄₀O₂₂ | 788.65 | 3-{[(2S,3R,4S,5S,6R)-3-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Comparative Biological Activity
The biological activities of quercetin sophorosides, including their antioxidant, anti-inflammatory, and cytotoxic effects, are intricately linked to their structure. The degree of glycosylation can influence bioavailability, cell permeability, and interaction with molecular targets. While direct comparative studies on a wide range of sophorosides are limited, existing data on quercetin and its other glycosides provide valuable insights into structure-activity relationships. Generally, in vitro antioxidant activity tends to decrease with increased glycosylation due to the masking of free hydroxyl groups, which are crucial for radical scavenging.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. It is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition assays.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ Value | Reference |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [3] |
| Quercetin-3-O-sophoroside | Lipid Peroxidation Inhibition | 9.2 µM | [4] |
| Quercetin-3-O-sophorotrioside | - | Data Not Available | - |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC₅₀ value indicates greater potency.
Anti-inflammatory Activity
Quercetin and its derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | IC₅₀ Value | Reference |
| Quercetin | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | ~20 µM | Inferred from[5] |
| Quercetin-3-O-sophoroside | - | Data Not Available | - |
| Quercetin-3-O-sophorotrioside | - | Data Not Available | - |
Cytotoxic Activity
The potential of quercetin derivatives as anti-cancer agents is an active area of research. Their cytotoxicity is often evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 4: Comparative Cytotoxic Activity
| Compound | Cell Line | IC₅₀ Value | Reference |
| Quercetin | MCF-7 (Breast Cancer) | ~37 µM | Inferred from multiple studies |
| Quercetin-3-O-sophoroside | - | Data Not Available | - |
| Quercetin-3-O-sophorotrioside | - | Data Not Available | - |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key assays are provided below.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the quercetin sophorosides in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Mixture: Add 1 mL of each sample concentration to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the quercetin sophorosides for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
Calculation and IC₅₀ Determination: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
MTT Assay (Cytotoxicity)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the quercetin sophorosides and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation and IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[6]
Signaling Pathways and Experimental Workflows
The biological effects of quercetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: Key signaling pathways modulated by quercetin sophorosides.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
The structural variations among quercetin sophorosides, primarily the extent and location of glycosylation, are expected to significantly influence their biological activities. While quantitative data directly comparing different sophorosides remains an area for further investigation, the available information on quercetin and its other glycosides suggests that an increase in the number of sugar moieties may decrease in vitro antioxidant and cytotoxic activities. However, glycosylation can also improve water solubility and alter bioavailability, which may lead to different in vivo outcomes. The provided experimental protocols and an overview of the key signaling pathways offer a solid foundation for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of this promising class of natural compounds.
References
- 1. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quercetin 3-sophorotrioside | C33H40O22 | CID 5282167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 5. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison of Rutin and Quercetin-3-O-sophoroside-7-O-glucoside for Researchers and Drug Development Professionals
A detailed analysis of the available experimental data on the biological activities of Rutin versus the inferred properties of the structurally related Quercetin-3-O-sophoroside-7-O-glucoside.
This guide provides a comprehensive comparison of two flavonoid glycosides, Rutin (Quercetin-3-O-rutinoside) and this compound. While extensive research has elucidated the multifaceted biological activities of Rutin, a notable gap exists in the scientific literature regarding specific experimental data for this compound. This compound has been identified in the leaves of Brassica rapa var. rapa[1]. This comparison will, therefore, present a detailed, data-driven overview of Rutin and an inferred profile for this compound based on the known structure-activity relationships of quercetin (B1663063) glycosides.
Structural and Functional Overview
Both Rutin and this compound share the same aglycone backbone, quercetin, a potent antioxidant flavonol. The key difference lies in their glycosylation patterns. Rutin possesses a disaccharide, rutinose (rhamnose and glucose), attached at the C3 position. In contrast, this compound has a more complex glycosylation, with a sophoroside (a disaccharide of two glucose units) at the C3 position and an additional glucose molecule at the C7 position. This difference in glycosidic substitution is expected to significantly influence their physicochemical properties, bioavailability, and biological activities.
Comparative Data on Biological Activities
The following tables summarize the available quantitative data for Rutin and related quercetin glycosides to facilitate a comparative understanding. It is important to note the absence of direct experimental data for this compound in the current body of scientific literature.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. For Rutin, this activity is well-documented across various assays.
| Compound | Assay | IC50 / Activity | Reference |
| Rutin | DPPH Radical Scavenging | SC50: 60.25 ± 0.09 µM | [2] |
| ABTS Radical Scavenging | SC50: 105.43 ± 0.16 µM | [2] | |
| Quercetin-3-O-sophoroside | ABTS Assay | Relative antioxidant capacity of 1.45 compared to Trolox. | |
| Lipid Peroxidation Inhibition | IC50: 9.2 μM | [3] | |
| Quercetin-3-O-glucoside (Q3G) | DPPH Radical Scavenging | RC50: 22 µg/mL | [4] |
SC50: Median Scavenging Concentration; IC50: Median Inhibitory Concentration; RC50: Median Reducing Concentration.
Inference for this compound: The glycosylation pattern significantly impacts antioxidant activity. Generally, the aglycone quercetin exhibits the highest antioxidant potential due to the presence of free hydroxyl groups. Glycosylation, particularly at the 3-OH position, tends to reduce this activity. The complex and multiple glycosylations in this compound likely result in a lower direct radical scavenging activity compared to Rutin and especially quercetin. However, it may still contribute to cellular antioxidant defense through other mechanisms after metabolic deglycosylation.
Anti-inflammatory Activity
Rutin has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.
| Compound | Model | Effect | Reference |
| Rutin | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction of NO, PGE2, TNF-α, and IL-6. | [2] |
| Bovine serum albumin denaturation | Similar anti-denaturation activity to Diclofenac sodium. | [5] | |
| Quercetin-3-O-diglucoside-7-O-glucoside | LPS-stimulated RAW 264.7 cells | Suppressed ROS, NO, and IL-6 production. | |
| Lipoxygenase Inhibition | 75.3 ± 1.6% inhibition at 10 mM. | ||
| Hyaluronidase Inhibition | 67.4 ± 4.0% inhibition at 2 mM. |
Inference for this compound: A structurally similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, isolated from fenugreek, has shown potent anti-inflammatory and antioxidant activities. It is plausible that this compound would also possess anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory mediators. However, without direct experimental evidence, its potency relative to Rutin remains speculative.
Anticancer Activity
The anticancer potential of Rutin has been explored in numerous cancer cell lines.
| Compound | Cell Line | Effect | IC50 | Reference |
| Rutin | Human colon adenocarcinoma (SW480) | Induction of antitumor and anti-angiogenic effects. | Not specified | [1] |
| Human neuroblastoma (LAN-5) | G2/M phase cell cycle arrest and apoptosis. | Not specified | [1] | |
| Quercetin-3-O-glucoside (Q3G) | Human liver cancer (HepG2) | Inhibition of cell proliferation, S-phase arrest, apoptosis. | Not specified | [6] |
| Human colon carcinoma (Caco-2) | Significant cytotoxicity. | 79 µg/mL | [7] | |
| Human liver hepatocellular carcinoma (HepG2) | Moderate cytotoxicity. | 150 µg/mL | [7] |
Inference for this compound: Quercetin and its glycosides, like Q3G, have demonstrated significant anticancer activities.[7][8][9][10] The mechanisms often involve cell cycle arrest and induction of apoptosis. It is reasonable to hypothesize that this compound could exhibit similar anticancer properties. However, its larger size and complex glycosylation might affect its cellular uptake and interaction with molecular targets, thus influencing its potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioassays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents: Prepare a stock solution of the test compound (e.g., Rutin) in a suitable solvent like methanol (B129727) or DMSO. Prepare a fresh solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The SC50 value is then determined from a dose-response curve.
Anti-inflammatory Activity in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control group (treated with solvent) and a negative control group (untreated) should be included.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Measurement of Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant can be quantified using commercially available ELISA kits.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The biological activities of Rutin and other quercetin glycosides are mediated through the modulation of various signaling pathways.
Caption: Key signaling pathways modulated by Rutin leading to its biological effects.
Caption: Logical workflow illustrating the data availability for comparative analysis.
Conclusion and Future Directions
Rutin is a well-characterized flavonoid glycoside with robust, experimentally validated antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it a promising candidate for further drug development.
In stark contrast, this compound remains a poorly characterized compound in terms of its biological activities. While its chemical structure has been identified from a natural source, there is a significant lack of published experimental data. Based on the structure-activity relationships of other quercetin glycosides, it is plausible that this compound possesses similar, albeit potentially modulated, biological effects. The presence of multiple sugar moieties may decrease its direct antioxidant activity but could influence its bioavailability and metabolism, leading to different in vivo outcomes.
For researchers, scientists, and drug development professionals, this comparison highlights a clear research opportunity. There is a pressing need for the isolation and comprehensive biological evaluation of this compound. Such studies would not only fill a critical knowledge gap but also potentially uncover a novel therapeutic agent with unique properties. Future research should focus on in vitro antioxidant, anti-inflammatory, and anticancer assays, followed by in vivo studies to determine its efficacy and pharmacokinetic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]
- 4. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 10. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Flavonoids: Evaluating Quercetin-3-O-sophoroside-7-O-glucoside in Context
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Flavonoids: A Data-Driven Overview
The cytotoxic efficacy of flavonoids varies significantly depending on their chemical structure, the cancer cell line tested, and the experimental conditions. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell proliferation by 50%, is a standard metric for comparing cytotoxicity. The following table summarizes the IC50 values for a selection of flavonoids against various human cancer cell lines.
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| Quercetin (B1663063) | A172 (Glioblastoma) | 58.5 (48h) | [1] |
| LBC3 (Glioblastoma) | 41.37 (48h) | [1] | |
| C6 (Rat Glioma) | >80 | [2] | |
| HL-60 (Promyelocytic Leukemia) | 33.6 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | >80 | [2] | |
| KON (Oral Cancer) | Negative effects at 100-400 µg/mL | [3] | |
| HEK293 (Human Embryonic Kidney) | 302 (as 91.35 µg/mL) | [4] | |
| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 174.6 (as 79 µg/mL) | [5] |
| HepG2 (Hepatocellular Carcinoma) | 331.4 (as 150 µg/mL) | [5] | |
| HEK293 (Human Embryonic Kidney) | 411.1 (as 186 µg/mL) | [5] | |
| Kaempferol | A2780 (Ovarian Cancer) | 108.2 ± 12.9 (48h) | [6] |
| Myricetin | A2780 (Ovarian Cancer) | 98.8 ± 3.6 (48h) | [6] |
| Apigenin | OVCAR3 (Ovarian Cancer) | Weak antiproliferative activity | [6] |
| A2780 (Ovarian Cancer) | Weak antiproliferative activity | [6] | |
| Luteolin | A2780 (Ovarian Cancer) | Significant inhibition at doses > 65.5 µM | [6] |
Note: The conversion of µg/mL to µM was performed using the molar mass of each compound. The duration of the assay is provided where available, as it significantly influences the IC50 value.
From the data, it is evident that the aglycone quercetin exhibits moderate to high cytotoxicity against several cancer cell lines. The addition of a single glucose moiety at the 3-O position, as in Quercetin-3-O-glucoside, appears to decrease its cytotoxic activity, as indicated by the higher IC50 values against HepG2 and HEK293 cells compared to some of the reported values for quercetin in other cell lines. Q3S7G possesses a more complex glycosylation pattern with a sophoroside (two glucose units) at the 3-O position and a glucoside at the 7-O position. Generally, increased glycosylation can reduce the bioavailability and cytotoxic activity of flavonoids by altering their ability to cross cell membranes. Therefore, it is plausible that Q3S7G may exhibit lower cytotoxicity than its aglycone, quercetin. However, this is a hypothesis that requires experimental verification.
Experimental Protocols: Determining Cytotoxicity
A variety of in vitro assays are employed to determine the cytotoxic effects of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., Quercetin-3-O-sophoroside-7-O-glucoside) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.[7][8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of an organic solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
It is important to note that some flavonoids, due to their antioxidant properties, can directly reduce MTT, leading to inaccurate results.[9] Therefore, it is advisable to include proper controls and potentially use an alternative assay like the Sulforhodamine B (SRB) assay for validation.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical cytotoxicity assay workflow.
Caption: A flowchart of a standard in vitro cytotoxicity assay.
Signaling Pathways in Flavonoid-Induced Cytotoxicity
Flavonoids, particularly quercetin, have been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways.[10][11][12] A common mechanism involves the induction of the intrinsic apoptotic pathway, which is mitochondrial-dependent.
Quercetin has been reported to induce apoptosis in HepG2 human hepatoma cells by activating caspase-3 and -9.[13] It also leads to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bax, which translocates to the mitochondria.[13] Furthermore, quercetin can inhibit survival signaling pathways such as the PI3K/Akt and ERK pathways.[13] In HT-29 colon cancer cells, quercetin-induced apoptosis is mediated through the AMPK signaling pathway, leading to the phosphorylation of p53 and an increase in the pro-apoptotic Bax protein.[8]
The following diagram illustrates a simplified model of a key signaling pathway involved in quercetin-induced apoptosis.
Caption: A simplified diagram of quercetin's pro-apoptotic signaling.
References
- 1. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Quercetin-3-O-sophoroside-7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling Quercetin-3-O-sophoroside-7-O-glucoside, it is imperative to work in a well-ventilated area and wear appropriate personal protective equipment (PPE).[3] This includes safety goggles with side shields, gloves, and a lab coat.[3] Avoid the formation of dust and aerosols.[3] In case of contact, follow standard first aid procedures.[3]
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[3] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should be approached with the assumption that it is a non-hazardous chemical, a common classification for many natural products such as flavonoids.[2] However, it is crucial to consult your institution's specific waste disposal guidelines and the product's supplier for any unique requirements.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired pure this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with organic solvent waste.[3]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be collected in a designated solid waste container.
2. Disposal of Unused/Expired Compound (Solid):
-
For small quantities, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[3]
3. Disposal of Liquid Waste (Aqueous Solutions):
-
While some non-hazardous aqueous waste may be permissible for drain disposal, it is best practice to collect it for chemical waste treatment.[3]
-
Never dispose of solutions containing flammable or other hazardous materials down the drain.[3]
4. Disposal of Contaminated Labware:
-
Place all contaminated disposable items into a designated waste container.
-
This waste should be handled by your institution's hazardous or chemical waste management service.
5. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[3]
-
The rinsate should be collected and disposed of as chemical waste.[3]
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.[3]
Experimental Protocol: Spill Cleanup
In the event of a spill of this compound powder, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3] Remove all sources of ignition.[3]
-
Wear Appropriate PPE: Don safety goggles, gloves, and a lab coat. For larger spills or where dust is significant, a respirator may be necessary.[3]
-
Contain the Spill: Prevent further spread of the powder.
-
Clean Up:
-
Decontaminate: Clean the spill area with a wet cloth or paper towels and a suitable detergent.
-
Dispose of Cleanup Materials: Collect all contaminated cleaning materials in a sealed bag or container and dispose of it as chemical waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Quercetin-3-O-sophoroside-7-O-glucoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides detailed procedural guidance on the personal protective equipment (PPE), operational handling, and disposal of Quercetin-3-O-sophoroside-7-O-glucoside.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Required to protect against dust, aerosols, and splashes.[1] |
| Hand Protection | Chemical impermeable gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Disposable nitrile gloves are a minimum requirement for incidental contact.[2] |
| Body Protection | Lab coat or impervious clothing | Wear suitable protective clothing to avoid contact with skin.[1] Fire/flame resistant lab coats are recommended when handling flammable materials.[3] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Necessary when working with volatile chemicals or in poorly ventilated areas.[3] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from foodstuffs and incompatible materials.[1]
Accidental Release and First Aid Measures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
Table 2: Emergency Procedures
| Scenario | Action Required |
| Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment for cleanup. Collect and arrange for disposal in suitable, closed containers. Prevent the chemical from entering drains.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Chemical Handling.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
